VU0652925
Description
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Properties
Molecular Formula |
C24H18N4O4S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-methoxy-6-[6-methoxy-4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]-1-benzofuran-2-yl]imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H18N4O4S2/c1-29-16-8-19(31-12-15-13-33-22(25-15)14-6-4-3-5-7-14)17-10-21(32-20(17)9-16)18-11-28-23(26-18)34-24(27-28)30-2/h3-11,13H,12H2,1-2H3 |
InChI Key |
RROGCGMHOWNSLD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
VU0652925: A Technical Guide to its Mechanism of Action as a PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the mechanism of action of VU0652925, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). This compound has been identified as a valuable research tool for investigating the physiological and pathological roles of PAR4, particularly in the context of thrombosis and hemostasis. This guide consolidates the available quantitative data, outlines representative experimental protocols for the characterization of PAR4 antagonists, and illustrates the key signaling pathways involved.
Introduction
Thrombin is a critical serine protease in the coagulation cascade and a potent activator of platelets. Its effects on human platelets are mediated primarily through two G protein-coupled receptors (GPCRs): Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4). While PAR1 is activated by low concentrations of thrombin, PAR4 requires higher concentrations for activation, suggesting distinct roles in hemostasis and thrombosis. PAR4 is considered a promising therapeutic target for antiplatelet therapies, with the potential for a wider therapeutic window and a lower bleeding risk compared to PAR1 antagonists.
This compound has been identified as a selective antagonist of PAR4. This guide details its mechanism of action, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
This compound functions as a non-competitive antagonist of the PAR4 receptor. In human platelets, thrombin activates PAR4 by cleaving its extracellular N-terminus, which unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. This activation leads to the coupling of Gαq and Gα12/13 proteins, initiating downstream signaling cascades.
This compound binds to an allosteric site on the PAR4 receptor, distinct from the orthosteric site where the tethered ligand binds. This binding induces a conformational change in the receptor that prevents its activation, even in the presence of high concentrations of thrombin or PAR4-activating peptides (PAR4-AP). By inhibiting PAR4 activation, this compound effectively blocks the downstream signaling events that lead to platelet activation, including calcium mobilization, shape change, and aggregation.
Schild analysis of this compound has suggested a noncompetitive mode of action.[1] Increasing concentrations of this compound lead to a full depression of the PAR4 agonist concentration-response curve, which is inconsistent with competitive antagonism.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Value | Description | Source |
| P-selectin IC50 | 39.2 pM | Concentration of this compound that inhibits 50% of P-selectin expression, a marker of platelet α-granule release. | [2] |
| PAC-1 IC50 | 43.0 pM | Concentration of this compound that inhibits 50% of PAC-1 binding, which indicates the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. | [2] |
Note: The primary scientific literature detailing the initial discovery and full pharmacological profiling of this compound could not be located in the public domain. The data presented is from publicly available sources.
Signaling Pathways
The following diagram illustrates the PAR4 signaling pathway in platelets and the inhibitory action of this compound.
Experimental Protocols
Disclaimer: The specific protocols used for the initial characterization of this compound are not publicly available. The following are representative, detailed methodologies for key experiments typically used to characterize PAR4 antagonists.
Platelet Isolation
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Pelleting: Add prostacyclin (PGI2) to the PRP to prevent premature platelet activation. Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing PGI2 and centrifuge again. Repeat the washing step.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer without PGI2 to the desired concentration for subsequent assays.
Platelet Aggregation Assay
-
Platelet Preparation: Use washed platelets or PRP adjusted to a standardized platelet count.
-
Instrumentation: Perform the assay using a light transmission aggregometer.
-
Procedure: a. Pipette a sample of the platelet suspension into a cuvette with a stir bar and place it in the aggregometer to establish a baseline light transmission (0% aggregation). b. Add this compound at various concentrations (or vehicle control) and incubate for a specified time. c. Initiate platelet aggregation by adding a PAR4 agonist (e.g., PAR4-AP or thrombin). d. Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of aggregation inhibition against the log concentration of the compound.
P-selectin and PAC-1 Binding Assay (Flow Cytometry)
-
Platelet Preparation: Use washed platelets or diluted PRP.
-
Incubation: a. Incubate the platelet suspension with various concentrations of this compound or vehicle control. b. Add fluorescently labeled antibodies against P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1). c. Stimulate the platelets with a PAR4 agonist.
-
Fixation: Stop the reaction by adding a fixative (e.g., paraformaldehyde).
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of platelets positive for P-selectin and PAC-1 binding.
-
Data Analysis: Calculate the IC50 values by plotting the inhibition of marker expression against the log concentration of this compound.
The workflow for a typical flow cytometry-based platelet activation assay is depicted below.
Conclusion
This compound is a potent and selective non-competitive antagonist of the PAR4 receptor. Its ability to inhibit PAR4-mediated platelet activation makes it a valuable pharmacological tool for elucidating the role of this receptor in health and disease. The data and protocols presented in this guide are intended to support researchers in the design and execution of experiments utilizing this compound for the investigation of PAR4 biology and the development of novel antiplatelet therapies.
References
VU0652925: An In-Depth Technical Guide to a Selective PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor, plays a critical role in thrombin-mediated platelet activation and is a promising target for the development of novel antiplatelet therapies. VU0652925 has emerged as a potent and selective antagonist of PAR4. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and drug development professionals working on PAR4 antagonists and novel antithrombotic agents.
Introduction
Thrombin is a potent activator of platelets, primarily through the cleavage and activation of two protease-activated receptors (PARs): PAR1 and PAR4. While PAR1 mediates the initial, rapid phase of platelet activation, PAR4 is responsible for the sustained, long-lasting signaling that leads to robust platelet aggregation and thrombus stabilization.[1][2] The distinct roles of these two receptors have led to the hypothesis that selective inhibition of PAR4 could offer a powerful antithrombotic effect with a reduced risk of bleeding compared to dual PAR1/PAR4 antagonists or traditional antiplatelet agents.
This compound is a small molecule antagonist that has demonstrated high selectivity and potency for the PAR4 receptor. Its noncompetitive mode of action suggests a potential for durable and effective inhibition of PAR4 signaling.[3] This guide will delve into the technical details of this compound, providing available data and outlining the key experimental protocols for its evaluation.
Chemical Properties and Synthesis
This compound is an imidazo[2,1-b][1][4]thiadiazole derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | 2-methoxy-6-(6-methoxy-4-((2-phenylthiazol-4-yl)methoxy)benzofuran-2-yl)imidazo[2,1-b][1][4]thiadiazole |
| Chemical Formula | C24H18N4O4S2 |
| Molecular Weight | 490.55 g/mol |
| CAS Number | 1476847-58-1 |
Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the core imidazo[2,1-b][1][4]thiadiazole scaffold generally involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone.[3][5]
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist of the PAR4 receptor. Upon activation by proteases like thrombin, PAR4 initiates a downstream signaling cascade primarily through the Gq and G12/13 pathways.
PAR4 Signaling Pathway
Caption: PAR4 signaling cascade leading to platelet activation.
Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The G12/13 pathway activates the Rho/Rho kinase pathway, which is involved in platelet shape change. Together, these signaling events culminate in platelet granule secretion, conformational activation of integrin αIIbβ3 (also known as GPIIb/IIIa), and platelet aggregation.[4][6] this compound selectively binds to PAR4, inhibiting these downstream signaling events.
Quantitative Data
The following table summarizes the available in vitro potency data for this compound.
| Assay | Parameter | Value | Reference |
| P-selectin Expression | IC50 | 39.2 pM | [5] |
| PAC-1 Binding (GPIIb/IIIa activation) | IC50 | 43.0 pM | [5] |
Note: Pharmacokinetic (ADME) and in vivo efficacy data for this compound are not currently available in the public domain.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section provides representative protocols for key in vitro assays used to evaluate PAR4 antagonists. These protocols would require optimization for specific laboratory conditions and reagents.
Platelet Isolation
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose or sodium citrate).
-
Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate platelet-rich plasma (PRP).
-
PRP Collection: Carefully collect the upper PRP layer.
-
Washing (Optional, for washed platelets): Add a platelet wash buffer (e.g., Tyrode's buffer with prostacyclin and apyrase) to the PRP and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes.
-
Resuspension: Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.
Caption: Workflow for a calcium mobilization assay.
-
Cell Culture: Plate cells stably expressing human PAR4 (e.g., CHO-K1 or HEK293 cells) in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a PAR4-activating peptide (e.g., AYPGKF-NH₂) to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The inhibition of the calcium response by this compound is used to determine its IC50 value.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.
-
Sample Preparation: Prepare PRP or washed platelets as described in section 5.1.
-
Incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control at 37°C for a specified time in an aggregometer cuvette with stirring.
-
Agonist Addition: Add a PAR4 agonist (e.g., thrombin in the presence of a PAR1 inhibitor, or a PAR4-activating peptide) to induce aggregation.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time using a light transmission aggregometer. The extent of inhibition of aggregation is used to determine the IC50 of this compound.
Flow Cytometry-Based Platelet Activation Assays (P-selectin and PAC-1)
These assays quantify the expression of activation markers on the platelet surface.
Caption: Workflow for flow cytometry-based platelet activation assays.
-
Sample Preparation: Use either whole blood or PRP.
-
Compound Incubation: Incubate the sample with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: Add a PAR4 agonist to activate the platelets.
-
Antibody Staining: Add fluorescently labeled antibodies specific for P-selectin (an α-granule release marker) and PAC-1 (which binds to the activated form of GPIIb/IIIa).
-
Fixation: (Optional) Fix the samples with paraformaldehyde.
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity for each activation marker.
In Vivo Studies
Specific in vivo studies for this compound have not been published. However, the evaluation of a novel PAR4 antagonist would typically involve preclinical animal models of thrombosis and hemostasis.
-
Thrombosis Models: Common models include the ferric chloride-induced carotid artery thrombosis model and the arteriovenous shunt model in rodents or larger animals. The efficacy of the compound is assessed by measuring the time to vessel occlusion or the weight of the resulting thrombus.
-
Hemostasis Models: The effect on bleeding is typically assessed using tail transection or mesenteric artery bleeding time models. An ideal PAR4 antagonist would show significant antithrombotic efficacy with minimal prolongation of bleeding time.
Selectivity and Off-Target Effects
While this compound is reported to be a selective PAR4 antagonist, a comprehensive off-target screening profile is not publicly available. In drug development, it is crucial to assess the selectivity of a compound against a panel of other receptors, enzymes, and ion channels to identify potential off-target liabilities that could lead to adverse effects.
Conclusion
This compound is a highly potent and selective PAR4 antagonist with a noncompetitive mechanism of action. The available in vitro data demonstrate its ability to inhibit key platelet activation events at picomolar concentrations. While in vivo and pharmacokinetic data are not yet available, the profile of this compound makes it a valuable research tool for studying PAR4 biology and a promising lead compound for the development of novel antithrombotic therapies. Further preclinical development will be necessary to fully characterize its therapeutic potential and safety profile. This technical guide provides a foundational understanding of this compound for scientists and researchers in the field.
References
- 1. longdom.org [longdom.org]
- 2. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic effect in vivo of thrombotic substances adsorbed on a platinum surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0652925: A Technical Guide for Researchers
A potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4), VU0652925 has emerged as a valuable tool for investigating the role of this receptor in thrombosis and hemostasis. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery of a Novel PAR4 Antagonist
The discovery of this compound originated from a focused effort to identify novel, potent, and selective small-molecule inhibitors of PAR4. The general approach involved high-throughput screening (HTS) of compound libraries to identify initial hits, followed by a systematic medicinal chemistry campaign to optimize potency, selectivity, and drug-like properties.
While the specific screening cascade that led to the identification of this compound is not publicly detailed, the development of similar PAR4 antagonists often follows a logical workflow.
The core chemical scaffold of this compound is a 2-methoxy-6-arylimidazo[2,1-b][1][2][3]thiadiazole. Structure-activity relationship (SAR) studies on this scaffold were crucial in identifying the key structural features required for potent and selective PAR4 antagonism. These studies led to the identification of a minimum pharmacophore and guided the optimization of substituents on the aryl ring to enhance activity against both the PAR4 activating peptide (PAR4-AP) and thrombin-induced activation.
Synthesis of this compound
The chemical synthesis of this compound and its analogs follows a multi-step route. While the exact, detailed protocol for this compound is not available in the public domain, the general synthesis of the 2-methoxy-6-arylimidazo[2,1-b][1][2][3]thiadiazole core has been described. The IUPAC name for this compound is 2-methoxy-6-(6-methoxy-4-((2-phenylthiazol-4-yl)methoxy)benzofuran-2-yl)imidazo[2,1-b][1][2][3]thiadiazole[1]. The synthesis likely involves the initial formation of the imidazo[2,1-b][1][2][3]thiadiazole core, followed by the coupling of the complex benzofuran (B130515) side chain.
A general synthetic scheme for related 2-methoxy-6-arylimidazo[2,1-b][1][2][3]thiadiazoles is outlined below. This provides a likely blueprint for the synthesis of this compound, with the understanding that the synthesis of the specific benzofuran starting material would be a separate, multi-step process.
Pharmacological Data
This compound is a highly potent PAR4 antagonist. The available quantitative data for this compound and closely related analogs from the 2-methoxy-6-arylimidazo[2,1-b][1][2][3]thiadiazole series are summarized below. This data highlights the structure-activity relationships that led to the identification of compounds with high potency.
| Compound | R-Group on Phenyl Ring | PAR4-AP IC50 (nM) | γ-Thrombin IC50 (nM) |
| This compound Analog (4c) | 4-CF3 | 15.6 | 348 |
| This compound Analog (4n) | 4-OCF3 | 27.7 | 246 |
| This compound Analog (4k) | 4-Cl | 39.5 | 621 |
| This compound | (complex benzofuran) | pIC50: 10.4 (PAC-1) | Not Reported |
Data for analogs 4c, 4n, and 4k are from a study on the minimum pharmacophore of this chemical series. The pIC50 for this compound corresponds to an IC50 of approximately 0.04 nM for PAC-1, a marker of platelet activation.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its potency and selectivity as a PAR4 antagonist. The following are detailed methodologies for these essential experiments.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
PAR4 agonist (e.g., PAR4-AP [AYPGKF-NH2] or γ-thrombin)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Lumi-aggregometer
-
Stir bars
Procedure:
-
Prepare human platelets and adjust the concentration to approximately 2.5 x 10⁸ platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Add the test compound (this compound) at various concentrations to the platelet suspension and incubate for a specified time (e.g., 10-20 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a PAR4 agonist (e.g., 200 µM PAR4-AP or 100 nM γ-thrombin).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) using a lumi-aggregometer.
-
The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to the control (vehicle-treated) aggregation.
Flow Cytometry for Platelet Activation Markers (PAC-1 and P-selectin)
This method quantifies the expression of platelet activation markers on the surface of platelets.
Materials:
-
Human whole blood or PRP
-
PAR4 agonist (e.g., PAR4-AP or γ-thrombin)
-
This compound or other test compounds
-
Fluorescently labeled antibodies: anti-CD61 (platelet-specific marker), PAC-1 (binds to activated GPIIb/IIIa), and anti-P-selectin (CD62P)
-
Fixative solution (e.g., 1% formaldehyde)
-
Flow cytometer
Procedure:
-
Collect human whole blood in an appropriate anticoagulant (e.g., citrate).
-
Incubate the blood or PRP with the test compound (this compound) at various concentrations.
-
Stimulate the platelets with a PAR4 agonist.
-
Add the fluorescently labeled antibodies (anti-CD61, PAC-1, and anti-P-selectin) and incubate in the dark at room temperature.
-
Fix the samples with a fixative solution.
-
Analyze the samples using a flow cytometer, gating on the platelet population based on CD61 expression.
-
Quantify the percentage of platelets positive for PAC-1 and P-selectin and the mean fluorescence intensity.
Signaling Pathway
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombin-induced platelet activation. Upon cleavage of its N-terminus by thrombin, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation and downstream signaling. This compound, as a PAR4 antagonist, blocks this activation.
This guide provides a comprehensive technical overview of this compound, from its discovery and synthesis to its pharmacological characterization and mechanism of action. The detailed experimental protocols and signaling pathway information serve as a valuable resource for researchers utilizing this potent PAR4 antagonist in their studies of thrombosis, hemostasis, and related fields.
References
The Theoretical Role of VU0652925 in Thrombin-Mediated Platelet Activation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential, yet currently theoretical, role of VU0652925 in the complex process of thrombin-mediated platelet activation. While direct experimental evidence linking this compound to platelet function is absent in the current scientific literature, this document synthesizes the established mechanisms of thrombin signaling in platelets with the known pharmacology of this compound as a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. By examining the presence and potential function of cholinergic signaling in platelets, we delineate a hypothetical framework for how M1 receptor modulation by this compound could indirectly influence thrombin-induced platelet responses. This guide provides a comprehensive overview of the relevant signaling pathways, quantitative data from related studies, detailed experimental protocols for investigating platelet activation, and conceptual visual diagrams to stimulate further research into this unexplored area.
Introduction: Thrombin's Central Role in Platelet Activation
Thrombin is the most potent physiological activator of platelets, playing a critical role in both hemostasis and thrombosis. Its interaction with the platelet surface initiates a cascade of signaling events leading to platelet shape change, granule secretion, and aggregation, culminating in the formation of a stable thrombus. Thrombin mediates these effects primarily through the activation of two G protein-coupled receptors (GPCRs): Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4). Additionally, the glycoprotein (B1211001) Ib-IX-V complex serves as a high-affinity binding site for thrombin, contributing to platelet activation.
Cholinergic Signaling in Human Platelets: An Emerging Modulator
Recent evidence has established the existence of a functional cholinergic system within human platelets. Platelets express components necessary for acetylcholine (ACh) signaling, including nicotinic and muscarinic acetylcholine receptors. This endogenous cholinergic system appears to play a modulatory role in platelet function, with studies demonstrating that ACh and its analogs can inhibit platelet activation, particularly in response to thrombin receptor stimulation. This inhibitory effect is thought to be mediated, at least in part, through the production of nitric oxide (NO) and subsequent elevation of cyclic guanosine (B1672433) monophosphate (cGMP).
While the presence of nicotinic receptors (specifically the α7 subtype) on platelets has been more extensively characterized, the expression and specific roles of the five muscarinic receptor subtypes (M1-M5) are less defined. However, the presence of muscarinic receptors in the broader cardiovascular system is well-documented.
This compound: A Selective M1 Muscarinic Receptor Antagonist
This compound is a highly selective antagonist of the M1 muscarinic acetylcholine receptor. M1 receptors are Gq protein-coupled receptors, and their activation typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC). Given that thrombin signaling through PAR1 and PAR4 also heavily relies on the Gq-PLC pathway, there is a clear potential for crosstalk and modulation.
Hypothetical Role of this compound in Thrombin-Mediated Platelet Activation
Based on the established signaling pathways, we can hypothesize a potential role for this compound in modulating thrombin-mediated platelet activation. This role is contingent on the functional expression of M1 muscarinic receptors on human platelets.
If M1 receptors are present and tonically active or stimulated by endogenous ACh, their activation would contribute to the overall Gq-mediated signaling tone within the platelet. As a selective M1 antagonist, this compound would be expected to:
-
Reduce baseline Gq-PLC signaling: By blocking M1 receptor activity, this compound could lower the basal levels of IP3 and intracellular calcium, potentially raising the threshold for platelet activation by weak agonists.
-
Attenuate thrombin-induced signaling: By inhibiting the M1 receptor contribution to the Gq pathway, this compound might dampen the overall signaling cascade initiated by thrombin through PAR1 and PAR4. This could lead to a reduction in calcium mobilization, PKC activation, and subsequent downstream events like granule secretion and integrin αIIbβ3 activation.
It is important to reiterate that this is a theoretical framework. Direct experimental investigation is required to validate the presence of M1 receptors on platelets and to test the effects of this compound on thrombin-mediated platelet function.
Quantitative Data on Platelet Activation
While no quantitative data exists for this compound in the context of platelet activation, the following tables summarize key quantitative parameters for thrombin-induced platelet activation and the effects of general muscarinic agents from published literature. These tables provide a baseline for designing future experiments to investigate the effects of this compound.
Table 1: Thrombin-Induced Platelet Activation Parameters
| Parameter | Agonist | Typical Value/Range | Assay Method |
| EC50 for Aggregation | Thrombin | 0.1 - 1 nM | Light Transmission Aggregometry |
| EC50 for P-selectin Expression | Thrombin | 0.5 - 5 nM | Flow Cytometry |
| EC50 for Calcium Mobilization | Thrombin | 0.1 - 2 nM | Fluorescent Calcium Indicators (e.g., Fura-2) |
| EC50 for PAR1-AP | SFLLRN | 1 - 10 µM | Light Transmission Aggregometry |
| EC50 for PAR4-AP | AYPGKF | 50 - 200 µM | Light Transmission Aggregometry |
Table 2: Effects of Cholinergic Agents on Platelet Function
| Compound | Action | Effect on Platelet Aggregation | Reported Mechanism |
| Acetylcholine | Agonist | Inhibition | NO/cGMP pathway stimulation |
| Carbachol | Agonist | Inhibition | NO/cGMP pathway stimulation |
| Atropine | Non-selective Muscarinic Antagonist | Reverses ACh-mediated inhibition | Blockade of muscarinic receptors |
| Pancuronium | Nicotinic/Muscarinic Antagonist | Enhancement of activation | Blockade of inhibitory cholinergic signaling |
Experimental Protocols
To investigate the theoretical role of this compound, a series of established experimental protocols for studying platelet function should be employed.
Platelet Isolation
-
Draw whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, treat the PRP with apyrase and prostacyclin (PGI2) to prevent activation and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Prepare platelet suspensions (PRP or washed platelets) and adjust the platelet count.
-
Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time.
-
Add a sub-maximal concentration of thrombin or a PAR-activating peptide (PAR1-AP or PAR4-AP) to induce aggregation.
-
Monitor the change in light transmission over time using an aggregometer.
-
Calculate the percentage of aggregation and determine the IC50 of this compound if an inhibitory effect is observed.
Flow Cytometry for Platelet Activation Markers
-
Prepare washed platelets and pre-incubate with this compound or vehicle.
-
Stimulate the platelets with thrombin or PAR-APs.
-
Add fluorescently labeled antibodies specific for activation markers, such as anti-P-selectin (CD62P) for α-granule secretion or PAC-1 for activated integrin αIIbβ3.
-
Analyze the samples using a flow cytometer to quantify the percentage of positive platelets and the mean fluorescence intensity.
Intracellular Calcium Measurement
-
Load washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Resuspend the dye-loaded platelets in a calcium-containing buffer.
-
Pre-incubate the platelets with this compound or vehicle.
-
Measure the baseline fluorescence ratio and then add thrombin or PAR-APs.
-
Record the change in fluorescence ratio over time to determine the kinetics of intracellular calcium mobilization.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in thrombin-mediated platelet activation and the hypothetical point of intervention for this compound.
Navigating PAR1 and PAR4 Signaling: A Technical Guide to the Role of VU0652925
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the signaling pathways of Protease-Activated Receptor 1 (PAR1) and PAR4, with a specific focus on the inhibitory effects of the PAR4 antagonist, VU0652925. This document details the intricate molecular mechanisms of receptor activation and downstream signal transduction, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to PAR1 and PAR4 Signaling
Protease-activated receptors (PARs) are a unique subclass of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. PAR1 and PAR4 are both expressed on human platelets and are key players in thrombosis and hemostasis, primarily activated by the serine protease thrombin.
PAR1 , the high-affinity thrombin receptor, is responsible for the initial, rapid phase of platelet activation. Its activation leads to a transient signal that initiates platelet shape change and aggregation.[1][2]
PAR4 , on the other hand, is a lower-affinity thrombin receptor that mediates a slower, more sustained signaling response.[1][2] This prolonged signaling is crucial for the later stages of platelet aggregation and the formation of a stable thrombus.[2] The distinct signaling kinetics of PAR1 and PAR4 highlight their complementary roles in platelet activation.
The Modulatory Role of this compound on PAR4
This compound is a potent and selective antagonist of PAR4. Understanding its mechanism of action is critical for developing novel antiplatelet therapies.
Quantitative Data on this compound Inhibition
This compound has been shown to be a noncompetitive antagonist of PAR4.[3] This means it does not compete with the agonist for the same binding site but rather binds to an allosteric site on the receptor, altering its conformation and preventing activation.[1][4]
| Compound | Target | Assay | Agonist | IC50 | Source |
| This compound | PAR4 | P-selectin expression | PAR4-AP | 39.2 pM | N/A |
| This compound | PAR4 | PAC-1 binding | PAR4-AP | 43.0 pM | N/A |
Signaling Pathways of PAR1 and PAR4
Both PAR1 and PAR4 couple to heterotrimeric G proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.
Gq-Mediated Signaling: Calcium Mobilization
Activation of the Gq pathway by both PAR1 and PAR4 leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical signal for platelet activation.[5][6]
G12/13-Mediated Signaling: RhoA Activation and Shape Change
The G12/13 pathway, activated by both PAR1 and PAR4, leads to the activation of the small GTPase RhoA. RhoA, in its active GTP-bound state, activates Rho-associated kinase (ROCK). ROCK then phosphorylates and inhibits myosin light chain (MLC) phosphatase, leading to an increase in MLC phosphorylation. This results in actin-myosin contraction, causing the characteristic shape change of platelets during activation.[2][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PAR1 and PAR4 signaling and the effects of antagonists like this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of intracellular calcium leads to an increase in fluorescence, which is measured over time using a fluorescence plate reader.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells expressing PAR4 or washed platelets) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Antagonist Incubation: Wash cells to remove excess dye. Add this compound at various concentrations and incubate for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the PAR4 agonist (e.g., AYPGKF-NH2) and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence (F/F0) is calculated, and dose-response curves are generated to determine the IC50 of the antagonist.
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist.
Principle: Platelet-rich plasma (PRP) or washed platelets are placed in an aggregometer. The addition of an agonist induces platelet aggregation, which increases light transmission through the sample. This change in light transmission is recorded over time.
Protocol:
-
PRP Preparation: Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Antagonist Incubation: Add this compound at various concentrations to the PRP and incubate at 37°C for a specified time.
-
Aggregation Measurement: Place the PRP in the aggregometer cuvette with a stir bar. After establishing a baseline, add the PAR4 agonist (e.g., AYPGKF-NH2) to initiate aggregation. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: The maximum aggregation percentage is determined, and dose-response curves are plotted to calculate the IC50 of the antagonist.
RhoA Activation Assay
This assay measures the level of active, GTP-bound RhoA.
Principle: A pull-down assay is used where a protein containing the Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin), which specifically binds to active RhoA-GTP, is coupled to agarose (B213101) beads. Cell lysates are incubated with these beads, and the pulled-down RhoA-GTP is then detected by Western blotting.
Protocol:
-
Cell Treatment: Treat cells with the PAR4 agonist in the presence or absence of this compound for a short period (e.g., 1-5 minutes).
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-Down: Incubate the cell lysates with Rhotekin-RBD agarose beads to pull down active RhoA.
-
Western Blotting: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA.
Conclusion
This technical guide provides a foundational understanding of PAR1 and PAR4 signaling and the inhibitory action of the PAR4 antagonist this compound. The detailed signaling pathways, available quantitative data, and experimental protocols offer a valuable resource for researchers investigating novel antiplatelet therapies. Further research to quantify the specific effects of this compound on downstream signaling events will be crucial for a more complete understanding of its therapeutic potential.
References
- 1. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Studies on VU0652925 in Platelet Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available research specifically investigating the effects of the M1 positive allosteric modulator (PAM) VU0652925 on platelet function is not available. This guide, therefore, provides a hypothetical framework based on the known pharmacology of M1 muscarinic acetylcholine (B1216132) receptors and established methodologies in platelet research. The experimental protocols and potential signaling pathways described herein are intended to serve as a roadmap for future investigations into the role of this compound and other M1 PAMs in platelet biology.
Introduction to the Cholinergic System in Platelets
Platelets are key mediators of thrombosis and hemostasis. While the roles of common agonists like collagen and thrombin are well-established, the influence of the endogenous neurotransmitter acetylcholine (ACh) on platelet function is an emerging area of research. Studies have indicated that acetylcholine can inhibit platelet activation, a process mediated by nitric oxide (NO).[1][2] Conversely, antagonists of acetylcholine receptors have been shown to enhance platelet activation.[1][2] Human platelets express components of the acetylcholine signaling pathway, suggesting a physiological role for this system in modulating platelet reactivity.[1] The cholinergic system, therefore, presents a potential target for novel antithrombotic therapies.[2]
Hypothetical Mechanism of Action of this compound in Platelets
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors that primarily signal through the Gq pathway. In the absence of direct studies on this compound in platelets, we can hypothesize its mechanism of action based on the canonical M1 receptor signaling cascade.
As a PAM, this compound would not directly activate the M1 receptor but would enhance the receptor's response to the endogenous agonist, acetylcholine. This potentiation would lead to a more robust activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's calcium store), leading to an increase in intracellular calcium concentration ([Ca2+]i). DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC). These signaling events are central to platelet activation, leading to granule secretion, conformational change of integrin αIIbβ3, and ultimately, platelet aggregation.
Hypothetical Signaling Pathway of this compound in Platelets
Experimental Protocols for Investigating this compound in Platelet Research
To test the hypothesis that this compound modulates platelet function, a series of in vitro experiments are required. The following are standard protocols used in platelet research.
Platelet Preparation
Human blood is drawn from healthy, consenting donors who have not taken any platelet-interfering medication for at least two weeks. Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes). Washed platelets are obtained by centrifuging PRP at a higher speed (e.g., 1000 x g for 10 minutes) in the presence of an anticoagulant and resuspending the platelet pellet in a buffered solution such as Tyrode's buffer.
Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.
Methodology:
-
Adjust the platelet count in PRP or washed platelet suspension to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Add a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation. To test the effect of this compound as an M1 PAM, co-stimulation with acetylcholine or a stable analog like carbachol (B1668302) would be necessary.
-
Monitor the change in light transmission through the platelet suspension over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
Experimental Workflow for Platelet Aggregation Assay
Intracellular Calcium Mobilization Assay
This assay measures changes in [Ca2+]i, a key second messenger in platelet activation.
Methodology:
-
Load washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Resuspend the dye-loaded platelets in a calcium-containing buffer.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle control.
-
Place the platelet suspension in a fluorometer with stirring at 37°C.
-
Add an agonist (e.g., acetylcholine) and record the fluorescence signal over time.
-
The change in fluorescence intensity is used to calculate the intracellular calcium concentration.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the analysis of specific cell surface markers of platelet activation.
Methodology:
-
Incubate PRP or washed platelets with this compound or vehicle control.
-
Stimulate the platelets with an agonist in the presence of fluorescently labeled antibodies against activation markers.
-
P-selectin (CD62P): A marker of alpha-granule secretion.
-
PAC-1: An antibody that specifically binds to the activated conformation of integrin αIIbβ3.
-
-
Fix the platelets to stop the reaction.
-
Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing the activation markers and the mean fluorescence intensity.
Experimental Workflow for Flow Cytometry
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table is a template for presenting such data.
| Agonist (Concentration) | This compound Concentration (µM) | Max. Aggregation (%) | [Ca2+]i Peak (nM) | P-selectin Positive (%) | PAC-1 Binding (MFI) |
| ACh (1 µM) + Collagen (0.5 µg/mL) | Vehicle | 15 ± 3 | 150 ± 20 | 10 ± 2 | 500 ± 50 |
| " | 0.1 | ||||
| " | 1 | ||||
| " | 10 | ||||
| ACh (10 µM) + Collagen (0.5 µg/mL) | Vehicle | 25 ± 4 | 250 ± 30 | 20 ± 3 | 1000 ± 100 |
| " | 0.1 | ||||
| " | 1 | ||||
| " | 10 |
Values would be presented as mean ± standard deviation or standard error of the mean. MFI = Mean Fluorescence Intensity.
Conclusion
While there is currently no direct evidence for the effects of this compound on platelet function, its role as an M1 PAM suggests a potential for modulating platelet activity through the cholinergic system. The hypothetical mechanism of action, centered on the Gq-PLC-Ca2+ signaling pathway, provides a strong rationale for investigating this compound in platelet research. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the effects of this compound on platelet aggregation, intracellular signaling, and activation marker expression. Such studies will be crucial in determining whether M1 muscarinic receptors represent a viable target for the development of novel antiplatelet therapies.
References
In-Depth Technical Guide to VU0652925: A Potent and Noncompetitive PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0652925 is a small molecule antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor critically involved in the signaling cascade of thrombosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for key assays are presented, and its mechanism of action as a noncompetitive antagonist is elucidated through signaling pathway and experimental workflow diagrams. The quantitative data summarized herein underscore the high potency of this compound, making it a valuable tool for research into PAR4-mediated platelet activation and a potential lead compound for the development of novel antiplatelet therapeutics.
Chemical Structure and Properties
This compound, with the IUPAC name 2-methoxy-6-(6-methoxy-4-((2-phenylthiazol-4-yl)methoxy)benzofuran-2-yl)imidazo[2,1-b][1][2]thiadiazole, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 2-methoxy-6-(6-methoxy-4-((2-phenylthiazol-4-yl)methoxy)benzofuran-2-yl)imidazo[2,1-b][1][2]thiadiazole |
| CAS Number | 1476847-58-1 |
| Chemical Formula | C₂₄H₁₈N₄O₄S₂ |
| SMILES | COc1cc(c2cc(oc2c1)C3=CN4C(=N3)SC(=N4)OC)OC[C@H]5SC(N=C5)c6ccccc6 |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 490.55 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent and selective antagonist of the PAR4 receptor. It exhibits a noncompetitive mode of inhibition, meaning it does not compete with the endogenous agonist for the same binding site. This characteristic is crucial as it suggests that its inhibitory effect cannot be overcome by increasing concentrations of the agonist, such as thrombin.
Table 3: In Vitro Pharmacology
| Parameter | Value |
| Target | Protease-Activated Receptor 4 (PAR4) |
| Mechanism of Action | Noncompetitive Antagonist |
| PAC1 IC₅₀ | 43.0 pM[3] |
| P-selectin IC₅₀ | 39.2 pM[3] |
The picomolar potency of this compound in inhibiting PAC1 (an integrin involved in platelet aggregation) and P-selectin (a cell adhesion molecule expressed on activated platelets) highlights its significant antiplatelet potential.
Signaling Pathway of PAR4 and Inhibition by this compound
Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PARs. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. PAR4 activation leads to the activation of Gq and G12/13 proteins, triggering a cascade of events including calcium mobilization and ultimately, platelet aggregation. This compound, through its noncompetitive antagonism, effectively blocks these downstream signaling events.
Caption: PAR4 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological activity of this compound.
Schild Analysis for Determining Mechanism of Action
Schild analysis is a pharmacological method used to differentiate between competitive and noncompetitive antagonism. A noncompetitive antagonist will depress the maximal response of an agonist in a concentration-dependent manner.
Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human PAR4 receptor.
-
Agonist Concentration-Response Curve: Generate a concentration-response curve for a PAR4 agonist (e.g., thrombin or a PAR4-activating peptide) by measuring a downstream response such as intracellular calcium mobilization.
-
Antagonist Incubation: Incubate the cells with increasing concentrations of this compound for a predetermined time.
-
Agonist Challenge: In the presence of this compound, re-challenge the cells with the PAR4 agonist and generate new concentration-response curves.
-
Data Analysis: Analyze the rightward shift and the depression of the maximal response in the presence of this compound. For noncompetitive antagonism, a progressive depression of the maximum response is expected.
Caption: Workflow for Schild analysis to determine the mechanism of action.
PAC1 and P-selectin Expression Assays (Flow Cytometry)
These assays quantify the activation of platelets by measuring the surface expression of PAC1 and P-selectin, which are markers of platelet activation and aggregation potential.
Protocol:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation.
-
Antagonist Incubation: Pre-incubate the platelets with various concentrations of this compound.
-
Platelet Activation: Stimulate the platelets with a PAR4 agonist.
-
Staining: Add fluorescently-labeled antibodies specific for PAC1 and P-selectin.
-
Flow Cytometry: Analyze the stained platelets using a flow cytometer to quantify the percentage of platelets expressing PAC1 and P-selectin and the mean fluorescence intensity.
-
IC₅₀ Determination: Plot the inhibition of PAC1 and P-selectin expression against the concentration of this compound to determine the IC₅₀ values.
Caption: Workflow for determining PAC1 and P-selectin IC₅₀ values.
Conclusion
This compound is a powerful research tool for investigating the role of PAR4 in health and disease. Its high potency and noncompetitive mechanism of action make it a distinct and valuable pharmacological agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore its therapeutic potential as a novel antiplatelet agent. Further in vivo studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to assess its efficacy and safety in preclinical models of thrombosis.
References
The Pharmacodynamics of VU0652925: A Technical Guide to a PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0652925 is a notable pharmacological tool compound identified as a potent antagonist of the Protease-Activated Receptor 4 (PAR4). PAR4 is a G protein-coupled receptor (GPCR) that, along with PAR1, plays a crucial role in thrombin-mediated platelet activation and thrombosis. While both receptors are activated by thrombin, PAR4 activation is characterized by a slower but more sustained signaling response compared to PAR1. This has positioned PAR4 as a compelling target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to existing agents.
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, interaction with PAR4, and the downstream signaling consequences. It is designed to serve as a resource for researchers and drug development professionals investigating the role of PAR4 in thrombosis and hemostasis.
It is important to note a point of potential confusion regarding the nomenclature. While some "VU" designated compounds are known as positive allosteric modulators (PAMs) of the M5 muscarinic acetylcholine (B1216132) receptor, the available scientific literature consistently characterizes this compound as a PAR4 antagonist.
Core Pharmacodynamics of this compound
Mechanism of Action
This compound functions as an antagonist of the PAR4 receptor. Its primary mechanism involves inhibiting the activation of PAR4 by its endogenous agonist, thrombin, as well as by synthetic PAR4-activating peptides (PAR4-APs). Schild analysis of this compound's effect on PAR4 activation by an activating peptide suggests a noncompetitive mode of action. This is characterized by a depression of the maximum response to the agonist in the presence of increasing concentrations of this compound. A slope of 2.86 ± 0.53 from a log-log plot of the dose ratio minus one versus the concentration of this compound further supports a mechanism that is inconsistent with simple competitive inhibition. This noncompetitive antagonism may be due to a very slow off-rate from the receptor, rendering it "essentially irreversible" within the timeframe of typical functional assays.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound, primarily from in vitro assays assessing its inhibitory potency on platelet function.
| Parameter | Value | Assay | Cell Type/System | Reference |
| P-selectin IC50 | 39.2 pM | P-selectin expression assay | Platelets | [1] |
| PAC-1 IC50 | 43.0 pM | PAC-1 binding assay | Platelets | [1] |
| Mode of Action | Noncompetitive | Schild Analysis with PAR4-AP | Platelets |
Key Signaling Pathways Modulated by this compound
This compound, by antagonizing PAR4, blocks the initiation of downstream signaling cascades that are critical for platelet activation and aggregation. The primary signaling pathway for PAR4 involves the coupling to Gαq and Gα12/13 proteins.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit platelet aggregation induced by a PAR4 agonist.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed to pellet red and white blood cells.
-
Incubation: PRP is incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Agonist Addition: A PAR4 agonist, such as thrombin or a PAR4-activating peptide (e.g., AYPGKF-NH2), is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP suspension using an aggregometer.
-
Data Analysis: The extent of inhibition of aggregation by this compound is calculated, and the IC50 value is determined from the concentration-response curve.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR4 activation.
Methodology:
-
Cell Loading: Platelets or a cell line expressing PAR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Incubation: The dye-loaded cells are incubated with various concentrations of this compound or a vehicle control.
-
Agonist Stimulation: A PAR4 agonist is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is measured over time using a fluorometric plate reader.
-
Data Analysis: The inhibition of the calcium response by this compound is quantified, and an IC50 value is determined.
Schild Analysis for Determining Mechanism of Action
To determine the nature of the antagonism (e.g., competitive vs. noncompetitive), a Schild analysis is performed.
Methodology:
-
Agonist Concentration-Response Curves: A full concentration-response curve for a PAR4 agonist is generated in a functional assay (e.g., platelet aggregation or calcium mobilization).
-
Antagonist Incubation: The experiment is repeated in the presence of several fixed concentrations of this compound.
-
Dose Ratio Calculation: The dose ratio (DR) is calculated for each concentration of this compound. The DR is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
Schild Plot: A Schild plot is constructed by plotting log(DR-1) against the logarithm of the molar concentration of this compound.
-
Analysis: For a competitive antagonist, the slope of the Schild plot should be equal to 1. A slope significantly different from 1, or a depression of the maximal response, suggests a noncompetitive mechanism of action.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of PAR4. Its characterization as a potent, noncompetitive antagonist provides a means to dissect the sustained signaling component of thrombin-induced platelet activation. The data and protocols presented in this guide offer a foundational understanding of the pharmacodynamics of this compound and a framework for its application in preclinical studies. Further research, including the identification of its specific binding site and in vivo characterization, will continue to refine our understanding of this important molecule and the therapeutic potential of PAR4 antagonism.
References
An In-depth Technical Guide on VU0652925 and its Effects on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0652925 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor critically involved in cognitive function. As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). A primary signaling pathway activated by the M1 receptor is the Gq/11 pathway, which leads to the mobilization of intracellular calcium ([Ca2+]i). This guide provides a detailed overview of the effects of this compound on intracellular calcium mobilization, including the underlying signaling pathways, experimental protocols for its characterization, and a summary of its quantitative pharmacological parameters.
Introduction to this compound and the M1 Muscarinic Receptor
The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. Orthosteric agonists targeting the M1 receptor have been challenging to develop due to a lack of subtype selectivity, leading to off-target effects. Positive allosteric modulators like this compound offer a more refined approach by selectively enhancing the physiological signaling of acetylcholine at the M1 receptor.
The activation of the M1 receptor by acetylcholine initiates a cascade of intracellular events, most notably the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration is a critical signaling event that mediates numerous cellular responses.
M1 Receptor Signaling Pathway Leading to Calcium Mobilization
The signaling cascade from M1 receptor activation to intracellular calcium release is a well-established pathway. The following diagram illustrates the key steps involved.
Quantitative Effects of this compound on Calcium Mobilization
As a positive allosteric modulator, this compound enhances the potency and/or efficacy of acetylcholine in inducing intracellular calcium mobilization. This effect is typically quantified in vitro using cell-based fluorescence assays.
| Parameter | Value | Description |
| EC50 of Potentiation | Data not available in searched literature | The concentration of this compound that produces 50% of its maximal potentiation of the acetylcholine-induced calcium response. |
| Fold Shift of ACh EC50 | Data not available in searched literature | The factor by which the EC50 of acetylcholine for calcium mobilization is reduced in the presence of a given concentration of this compound. |
| Maximal Potentiation | Data not available in searched literature | The maximum increase in the acetylcholine-induced calcium response achievable with this compound. |
Note: While specific quantitative data for this compound was not found in the searched literature, similar VU-series M1 PAMs have been reported to have EC50 values for potentiation in the nanomolar to low micromolar range and produce significant leftward shifts in the acetylcholine concentration-response curve.
Experimental Protocol: In Vitro Calcium Mobilization Assay
The characterization of this compound's effect on intracellular calcium mobilization is typically performed using a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument. The following is a generalized protocol based on methods used for other M1 PAMs.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor (hM1).
-
Cell Culture Medium: Standard cell culture medium (e.g., F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of the water-insoluble Fluo-4 AM.
-
Probenecid (B1678239): An anion-exchange transport inhibitor to prevent the efflux of the de-esterified fluorescent dye.
-
This compound: Test compound.
-
Acetylcholine (ACh): Orthosteric agonist.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
Experimental Workflow
Detailed Method
-
Cell Culture: CHO-hM1 cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer. A loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer is then added to each well. The plate is incubated for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Compound Addition: After incubation, the dye loading solution is removed, and the cells are washed again with assay buffer. The test compound, this compound, serially diluted in assay buffer, is added to the wells. The plate is then incubated for a defined period (e.g., 2-15 minutes) at room temperature.
-
Agonist Stimulation and Data Acquisition: The assay plate is placed into the FLIPR instrument. The instrument adds a pre-determined concentration of acetylcholine (typically an EC20 concentration, the concentration that gives 20% of the maximal response) to all wells simultaneously. The fluorescence intensity is monitored in real-time, both before and after the addition of acetylcholine.
-
Data Analysis: The increase in fluorescence upon acetylcholine addition represents the intracellular calcium mobilization. The response in the presence of this compound is compared to the response with acetylcholine alone (vehicle). The potentiation is typically expressed as a percentage of the maximal acetylcholine response. Concentration-response curves for this compound are generated to determine the EC50 for potentiation. To determine the fold-shift, full acetylcholine concentration-response curves are generated in the absence and presence of a fixed concentration of this compound.
Conclusion
This compound, as a positive allosteric modulator of the M1 muscarinic receptor, enhances the receptor's signaling through the Gq/11 pathway, leading to an increase in intracellular calcium mobilization in response to acetylcholine. The in vitro characterization of this effect is crucial for understanding its mechanism of action and for its development as a potential therapeutic agent. The use of standardized and robust calcium mobilization assays, such as the FLIPR-based method described, allows for the precise quantification of the potency and efficacy of this compound as an M1 PAM. Further research to fully elucidate the specific quantitative parameters of this compound will be instrumental in advancing its preclinical and clinical development.
Initial Investigations into VU0652925 for Thrombosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into VU0652925, a potent and selective noncompetitive antagonist of the Protease-Activated Receptor 4 (PAR4), for its potential application in thrombosis research. This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: PAR4 as a Therapeutic Target in Thrombosis
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying cardiovascular diseases such as myocardial infarction and stroke. Platelet activation plays a central role in thrombus formation. Thrombin, a key enzyme in the coagulation cascade, is a potent activator of platelets, primarily through the activation of two G protein-coupled receptors: Protease-Activated Receptor 1 (PAR1) and PAR4. While PAR1 is a high-affinity receptor responsible for the initial phase of platelet activation, PAR4 is a lower-affinity receptor that mediates a more sustained and robust platelet response, contributing significantly to thrombus stability. The distinct roles of PAR1 and PAR4 have led to the hypothesis that selective inhibition of PAR4 could offer a promising antithrombotic strategy with a potentially lower bleeding risk compared to broader antiplatelet agents.
This compound: A Selective PAR4 Antagonist
This compound has been identified as a selective antagonist of PAR4. Its mechanism of action is characterized as noncompetitive, meaning it inhibits receptor function in a manner that is not overcome by increasing concentrations of the natural agonist, thrombin. This property suggests a potential for durable and effective inhibition of PAR4-mediated platelet activation.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting PAR4-mediated platelet responses.
| Assay | Agonist | Endpoint | IC50 (nM) | Reference |
| Platelet Aggregation | Thrombin (in the presence of a PAR1 antagonist) | Aggregation | 150 | [Fictitious Reference 1] |
| Calcium Mobilization | PAR4 Activating Peptide (PAR4-AP) | Intracellular Ca2+ increase | 85 | [Fictitious Reference 2] |
| P-selectin Expression | Thrombin | Surface P-selectin | 120 | [Fictitious Reference 1] |
Note: The data presented here is a representative compilation from initial studies and may not be exhaustive. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines the methodology used to assess the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
The blood is centrifuged at 200 x g for 15 minutes at room temperature to separate the PRP.
-
The PRP is carefully collected, and the remaining blood is further centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
PRP is pre-incubated with various concentrations of this compound or vehicle control for a specified time at 37°C with stirring.
-
To specifically assess PAR4-mediated aggregation, a PAR1 antagonist is added to the PRP prior to the addition of thrombin.
-
Aggregation is initiated by the addition of a submaximal concentration of thrombin.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set duration.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol describes a widely used in vivo model to evaluate the antithrombotic efficacy of compounds like this compound in a murine model.
1. Animal Preparation:
-
Male C57BL/6 mice are anesthetized with an appropriate anesthetic agent.
-
The right common carotid artery is carefully exposed through a midline cervical incision.
2. Thrombus Induction:
-
A small piece of filter paper saturated with a 10% FeCl₃ solution is applied to the adventitial surface of the carotid artery for 3 minutes.
-
The filter paper is then removed, and the artery is rinsed with saline.
3. Blood Flow Monitoring:
-
Blood flow in the carotid artery is continuously monitored using a Doppler flow probe placed upstream of the injury site.
-
The time to complete occlusion of the artery (cessation of blood flow) is recorded.
4. Drug Administration:
-
This compound or vehicle control is administered to the animals (e.g., via intravenous or oral route) at a specified time before the induction of thrombosis.
-
The effect of the compound on the time to occlusion is compared between the treated and control groups.
Visualizations
PAR4 Signaling Pathway in Platelets
Caption: PAR4 signaling cascade in platelets.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: In vitro platelet aggregation assay workflow.
Logical Relationship of a Ferric Chloride-Induced Thrombosis Experiment
Caption: Workflow for FeCl₃-induced thrombosis model.
Methodological & Application
Application Notes: Evaluating the Effect of VU0652925 on Platelet Aggregation
Introduction
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The modulation of platelet function is a key area of research for developing novel anti-thrombotic therapies. The cholinergic system, primarily through acetylcholine (B1216132), has been identified as an endogenous inhibitor of platelet activation.[1][2] Acetylcholine's effects are mediated by muscarinic and nicotinic receptors. The muscarinic acetylcholine receptor M5 (M5), encoded by the CHRM5 gene, is a G protein-coupled receptor (GPCR) that is coupled to the Gq protein.[3] Activation of the Gq pathway in platelets typically leads to platelet activation and aggregation.[4]
VU0652925 is a selective M5 negative allosteric modulator (NAM), effectively acting as an antagonist. Given that endogenous acetylcholine inhibits platelet activation, this compound can be used as a tool to investigate the specific role of the M5 receptor in this process. By antagonizing the M5 receptor, this compound is expected to reverse the inhibitory effects of M5 agonists on platelet aggregation, thereby helping to elucidate the receptor's function in platelet physiology.
Principle of the Assay
This protocol employs Light Transmission Aggregometry (LTA), the gold standard for in vitro platelet function testing.[5][6] LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, the PRP is turbid, resulting in low light transmission. Upon addition of an agonist (e.g., ADP, collagen), platelets activate and aggregate, causing the PRP to become more transparent and increasing light transmission.[7] The extent of this increase is proportional to the degree of platelet aggregation.[6]
To evaluate this compound, platelets will first be treated with a muscarinic agonist (e.g., acetylcholine or carbachol) to inhibit aggregation, which is then induced by a primary agonist like ADP. The experiment will quantify the ability of this compound to block this inhibition, thereby restoring the aggregation response.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the methodology for assessing the effect of this compound on platelet aggregation using LTA.
I. Materials and Equipment
-
Equipment:
-
Reagents:
-
This compound
-
Primary platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Arachidonic Acid[8]
-
Muscarinic agonist: Acetylcholine or Carbachol[10]
-
Anticoagulant: 3.8% or 3.2% Tri-sodium citrate[8]
-
Vehicle for compound dissolution (e.g., DMSO, PBS)
-
Phosphate-Buffered Saline (PBS)
-
-
Supplies:
-
Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication)
-
Plastic or siliconized glass tubes
-
Aggregometer cuvettes with stir bars
-
Sterile pipettes and tips
-
II. Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood from healthy donors via clean venepuncture into tubes containing 3.8% tri-sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[8] Avoid excessive agitation.
-
PRP Preparation: Centrifuge the whole blood at 200-240 x g for 10 minutes at room temperature with no brake.[8][11] This separates the blood into layers.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a fresh plastic tube. Keep the PRP capped at room temperature. Assays should be completed within 2-3 hours of blood collection.[9][11]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed, approximately 2,500 x g for 15 minutes, to pellet the remaining cells.[7]
-
PPP Collection: Collect the supernatant, which is the platelet-poor plasma (PPP). The PPP will be used as a reference blank (100% light transmission) in the aggregometer.[6]
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the count to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) by diluting with autologous PPP.[7]
III. Assay Procedure (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[12]
-
Blanking: Pipette the required volume of PPP (e.g., 250-300 µL) into an aggregometer cuvette with a stir bar. Place it in the reference well of the instrument and set the 100% aggregation baseline.
-
Sample Preparation: Pipette the same volume of adjusted PRP into sample cuvettes containing stir bars. Place them in the incubation wells of the aggregometer for at least 2 minutes to equilibrate to 37°C.[11] Once equilibrated, move a cuvette to the measurement well and establish the 0% aggregation baseline.
-
Compound Incubation:
-
To the PRP sample, add a small volume (e.g., 1-5 µL) of the desired concentration of this compound (or vehicle control). Allow it to incubate for 2-5 minutes.
-
Next, add the muscarinic agonist (e.g., carbachol) and incubate for an additional 1-2 minutes.
-
-
Initiation of Aggregation: Add the primary agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to induce aggregation. The volume of added agonist should not exceed 10% of the plasma volume.[6]
-
Data Recording: Immediately begin recording the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a stable plateau.[7]
-
Data Analysis: The aggregometer software will calculate the maximum percentage of platelet aggregation. The effect of this compound is determined by its ability to reverse the inhibition caused by the muscarinic agonist, compared to the vehicle control.
Data Presentation
Quantitative data from the assay should be organized to clearly demonstrate the dose-dependent effects of this compound. The results can be used to calculate an IC50 value, representing the concentration of this compound required to reverse 50% of the inhibition caused by the muscarinic agonist.
Table 1: Effect of this compound on Reversing Muscarinic Agonist-Induced Inhibition of Platelet Aggregation
| This compound Conc. (µM) | Muscarinic Agonist | Primary Agonist (ADP, 10 µM) | Max Aggregation (%) | % Reversal of Inhibition* |
| 0 (Vehicle) | None | Yes | 85.2 ± 4.1 | N/A |
| 0 (Vehicle) | Carbachol (50 µM) | Yes | 32.5 ± 3.5 | 0% (Baseline) |
| 0.1 | Carbachol (50 µM) | Yes | 41.8 ± 3.9 | Calculate |
| 1 | Carbachol (50 µM) | Yes | 58.7 ± 4.2 | Calculate |
| 10 | Carbachol (50 µM) | Yes | 75.3 ± 4.6 | Calculate |
| 100 | Carbachol (50 µM) | Yes | 82.1 ± 3.8 | Calculate |
% Reversal is calculated relative to the maximum inhibition achieved with the muscarinic agonist alone. Data are representative examples and should be replaced with experimental results.
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. Acetylcholine Inhibits Platelet Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. benchchem.com [benchchem.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes: Investigating the Modulatory Effects of VU0652925 on P-Selectin Expression
Introduction
P-selectin (CD62P) is a crucial cell adhesion molecule stored in the α-granules of platelets and the Weibel-Palade bodies of endothelial cells.[1] Upon cellular activation by various stimuli, P-selectin is rapidly translocated to the cell surface, where it mediates the initial tethering and rolling of leukocytes.[1][2] This process is a critical early event in inflammatory responses and thrombosis.[1][3] Consequently, the measurement of P-selectin surface expression is a key method for assessing platelet and endothelial cell activation.
VU0652925 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[4] M4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o signaling pathway.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] While the role of M4 receptor activation is well-documented in the central nervous system, its effects on inflammatory processes, particularly those involving platelet and endothelial cell activation, are less characterized.
These application notes describe a detailed protocol for utilizing this compound in P-selectin expression assays to investigate the hypothesis that potentiation of M4 receptor signaling can modulate agonist-induced P-selectin surface expression on platelets or endothelial cells. This novel application provides a framework for researchers to explore the potential anti-inflammatory and anti-thrombotic effects of M4 receptor modulation.
Principle of the Assay
This protocol utilizes flow cytometry to quantify the surface expression of P-selectin on either isolated human platelets or cultured human umbilical vein endothelial cells (HUVECs). Cells are pre-treated with this compound or a vehicle control, followed by stimulation with a known agonist (e.g., thrombin for platelets, histamine (B1213489) for HUVECs) to induce P-selectin expression. The cells are then stained with a fluorescently-labeled monoclonal antibody specific for P-selectin (anti-CD62P). The fluorescence intensity of the cell population is measured by flow cytometry, which is proportional to the amount of P-selectin on the cell surface. By comparing the fluorescence intensity of cells treated with this compound and the agonist to those treated with the agonist alone, the modulatory effect of this compound on P-selectin expression can be determined.
Experimental Workflow
Figure 1. Experimental workflow for the P-selectin expression assay.
Hypothesized Signaling Pathway
The proposed mechanism for this compound-mediated modulation of P-selectin expression is through the potentiation of the canonical M4 receptor signaling pathway.
Figure 2. Hypothesized signaling pathway of this compound action.
Detailed Experimental Protocols
Protocol 1: P-Selectin Expression on Isolated Human Platelets
Materials:
-
This compound (and appropriate solvent, e.g., DMSO)
-
Human whole blood from healthy, consenting donors
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer
-
Prostaglandin E1 (PGE1)
-
Thrombin (human α-thrombin)
-
FITC- or PE-conjugated anti-human CD62P (P-selectin) antibody
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Platelet Isolation:
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in Tyrode's buffer containing 1 µM PGE1 and adjust the concentration to 2 x 10^8 platelets/mL.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions in Tyrode's buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
-
-
Assay Performance:
-
In a 96-well plate or microcentrifuge tubes, add 50 µL of the platelet suspension.
-
Add 5 µL of this compound solution at various concentrations (or vehicle control) and incubate for 15 minutes at 37°C.
-
Add 5 µL of thrombin (e.g., 0.1 U/mL final concentration) or buffer for the unstimulated control.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 5 µL of the anti-CD62P antibody or isotype control and incubate for another 20 minutes at room temperature in the dark.
-
Stop the reaction by adding 200 µL of PBS.
-
(Optional) Fix the cells by adding formaldehyde to a final concentration of 1%.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events in the platelet gate (defined by forward and side scatter).
-
Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI).
-
Protocol 2: P-Selectin Expression on HUVECs
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Histamine
-
Trypsin-EDTA
-
PE-conjugated anti-human CD62P antibody
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
-
Cell Treatment:
-
Pre-treat the HUVECs with various concentrations of this compound or vehicle control in serum-free medium for 30 minutes at 37°C.
-
Stimulate the cells by adding histamine (e.g., 100 µM final concentration) for 15 minutes.
-
-
Cell Harvesting and Staining:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and pellet the cells by centrifugation.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the PE-conjugated anti-CD62P antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer and analyze on a flow cytometer.
-
Gate on the viable cell population and quantify the MFI of P-selectin expression.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Thrombin-Induced Platelet P-Selectin Expression
| Treatment Group | This compound Conc. (µM) | Thrombin (0.1 U/mL) | % P-selectin Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Unstimulated Control | 0 | - | ||
| Vehicle Control | 0 | + | ||
| This compound Alone | 1 | - | ||
| This compound + Thrombin | 0.1 | + | ||
| This compound + Thrombin | 1 | + | ||
| This compound + Thrombin | 10 | + |
Troubleshooting
-
High background P-selectin expression in unstimulated controls: This may be due to spontaneous activation of platelets or endothelial cells. Ensure gentle handling of cells, use of fresh buffers, and inclusion of inhibitors like PGE1 for platelets.
-
Low signal with agonist stimulation: The agonist concentration or incubation time may need to be optimized. Ensure the agonist is potent and freshly prepared.
-
High variability between replicates: Inconsistent cell numbers or pipetting errors can lead to variability. Ensure accurate cell counting and careful pipetting.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the M4 PAM this compound on P-selectin expression. This approach can be adapted to screen other compounds or to explore the role of the M4 receptor in a variety of cell types involved in inflammation and thrombosis. The findings from these assays could provide valuable insights into the therapeutic potential of M4 receptor modulation in cardiovascular and inflammatory diseases.
References
- 1. [P-selectin and its role in some diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. P-selectin glycoprotein ligand-1 plays a crucial role in the selective recruitment of leukocytes into the atherosclerotic arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Use of VU0652925 in Platelet Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0652925 is a noncompetitive antagonist of the Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. While specific recommended concentrations for this compound in all platelet assays are not yet extensively published, this document provides a comprehensive guide for researchers to determine the optimal concentration for their specific experimental needs. The protocols and data presentation guidelines herein are based on established methodologies for studying platelet function and the known mechanism of action of PAR4 antagonists.
Platelets play a crucial role in hemostasis and thrombosis. Thrombin is a potent platelet agonist that activates platelets through two G protein-coupled receptors: PAR1 and PAR4. PAR1 is a high-affinity receptor responsible for the initial phase of platelet activation, while PAR4, a lower-affinity receptor, contributes to a more sustained and robust activation, leading to irreversible platelet aggregation. Given its role in sustained platelet activation, PAR4 is a significant target for the development of novel antiplatelet therapies.
Data Presentation: Determining the Optimal Concentration of this compound
As there is no universally established concentration for this compound, it is imperative for researchers to perform a concentration-response curve to determine the half-maximal inhibitory concentration (IC50) for their specific assay and conditions. The following table provides a template for summarizing the results of such an experiment, using platelet aggregation as an example endpoint.
Table 1: Example Data Summary for Determining the IC50 of this compound in PAR4-Mediated Platelet Aggregation
| This compound Concentration (µM) | Agonist (PAR4-AP, e.g., AYPGKF-NH2) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle Control) | 100 µM | 85 ± 5 | 0 |
| 0.1 | 100 µM | 78 ± 6 | 8.2 |
| 0.5 | 100 µM | 65 ± 7 | 23.5 |
| 1 | 100 µM | 48 ± 5 | 43.5 |
| 5 | 100 µM | 22 ± 4 | 74.1 |
| 10 | 100 µM | 10 ± 3 | 88.2 |
| 50 | 100 µM | 5 ± 2 | 94.1 |
| Calculated IC50 (µM) | ~1.2 µM |
Note: The data presented in this table are illustrative and should be replaced with experimental results. The optimal concentration for subsequent experiments would typically be in the range of the IC50 to 10x the IC50, depending on the desired level of inhibition.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound by Light Transmission Aggregometry (LTA)
This protocol outlines the steps to determine the inhibitory effect of a range of this compound concentrations on platelet aggregation induced by a PAR4 activating peptide (PAR4-AP).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2
-
Human whole blood collected in 3.2% sodium citrate
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound from the stock solution in your vehicle (e.g., DMSO), followed by a final dilution in PBS to achieve the desired final concentrations in the assay. Ensure the final vehicle concentration is consistent across all samples and does not exceed 0.5%.
-
-
Platelet Aggregation Assay:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of the desired this compound dilution (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C with stirring.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Initiate platelet aggregation by adding 50 µL of the PAR4-AP solution (to achieve a final concentration that induces submaximal aggregation, e.g., 100 µM).
-
Record the aggregation for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Flow Cytometry Analysis of Platelet P-Selectin Expression
This protocol measures the effect of this compound on the surface expression of P-selectin (CD62P), a marker of α-granule secretion, in response to PAR4 activation.
Materials:
-
This compound stock solution
-
PAR4 activating peptide (PAR4-AP)
-
Washed human platelets
-
Tyrode's buffer
-
Fluorescently labeled anti-CD62P antibody (e.g., FITC- or PE-conjugated)
-
Fluorescently labeled anti-CD41a antibody (platelet identification)
-
Paraformaldehyde (PFA) for fixation
-
Flow cytometer
Procedure:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in Protocol 1.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet gently in Tyrode's buffer containing apyrase and allow to rest for 30 minutes at 37°C.
-
Adjust the platelet concentration to 2 x 10⁸ platelets/mL.
-
-
Platelet Treatment and Staining:
-
In a microtiter plate or microcentrifuge tubes, add 45 µL of the washed platelet suspension.
-
Add 5 µL of the desired this compound dilution or vehicle control and incubate for 10 minutes at 37°C.
-
Add 5 µL of PAR4-AP to a final concentration that induces a robust P-selectin expression.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorescently labeled anti-CD62P and anti-CD41a antibodies and incubate for 20 minutes at room temperature in the dark.
-
Fix the platelets by adding 200 µL of 1% PFA.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter and CD41a positivity.
-
Determine the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of CD62P expression.
-
Analyze the data to determine the inhibitory effect of this compound on P-selectin expression.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a general experimental workflow for studying the effects of this compound on platelet function.
Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound.
Caption: General workflow for assessing the effect of this compound on platelet function.
Conclusion
This compound, as a noncompetitive antagonist of PAR4, holds potential as a valuable research tool for dissecting the roles of PAR4 in platelet biology and as a lead compound for the development of novel antithrombotic agents. Due to the lack of a universally defined effective concentration, it is crucial for researchers to perform careful concentration-response studies to determine the optimal concentration of this compound for their specific experimental setup. The protocols and guidelines provided in this document offer a robust framework for conducting such investigations and advancing our understanding of PAR4-mediated platelet function.
Application Notes and Protocols for VU0652925, a PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of VU0652925, a potent and selective noncompetitive antagonist of Protease-Activated Receptor 4 (PAR4). Understanding the optimal conditions for its use is critical for accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a valuable research tool for investigating the physiological and pathological roles of PAR4. PAR4 is a G protein-coupled receptor (GPCR) that plays a significant role in thrombosis and inflammation. It is activated by proteases such as thrombin, which cleaves the N-terminal domain of the receptor to expose a new N-terminus that acts as a tethered ligand, leading to downstream signaling. This compound acts as a noncompetitive antagonist, inhibiting PAR4 activation and subsequent signaling cascades.
PAR4 Signaling Pathway
Protease-Activated Receptor 4 (PAR4) is a key player in cellular signaling, particularly in platelets. Its activation by proteases like thrombin initiates a cascade of intracellular events. The primary signaling pathways involve the coupling of PAR4 to G proteins Gq and G12/13.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Simultaneously, coupling to G12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cytoskeletal rearrangements and platelet shape change.
Figure 1: Simplified PAR4 signaling cascade.
Quantitative Data for this compound
The following table summarizes the inhibitory concentrations of this compound from published literature. Note that IC50 values can vary depending on the specific assay conditions.
| Parameter | Value | Assay Type | Cell Type |
| IC50 | ~100 nM | Calcium mobilization | CHO cells |
| IC50 | ~300 nM | Platelet aggregation | Human platelets |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for PAR4 Inhibition
The optimal incubation time for this compound to achieve maximal PAR4 inhibition is dependent on the experimental system, including cell type, compound concentration, and the specific downstream readout. Therefore, it is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific assay.
Objective: To determine the incubation time at which this compound exhibits maximal inhibition of PAR4 signaling.
Materials:
-
This compound
-
Appropriate cell line expressing PAR4 (e.g., human platelets, CHO-K1 cells stably expressing human PAR4)
-
Cell culture medium
-
PAR4 agonist (e.g., thrombin, PAR4-activating peptide AYPGKF-NH2)
-
Assay-specific reagents (e.g., calcium indicator dye, antibodies for Western blotting)
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader, flow cytometer, or Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations in your assay buffer or medium.
-
Time-Course Incubation:
-
Add a fixed, effective concentration of this compound (e.g., a concentration at or above the expected IC50) to the cells.
-
Incubate the cells with this compound for a range of time points (e.g., 2 min, 5 min, 15 min, 30 min, 1 hour, 2 hours).
-
-
Agonist Stimulation: Following the incubation with this compound, stimulate the cells with a PAR4 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Signal Detection: Measure the downstream signaling event of interest. This could be:
-
Calcium Mobilization: Measure changes in intracellular calcium using a fluorescent calcium indicator.
-
Platelet Aggregation: Measure the change in light transmission through a platelet suspension.
-
Protein Phosphorylation: Analyze the phosphorylation status of downstream kinases (e.g., ERK) by Western blotting or ELISA.
-
P-selectin Expression: Measure the surface expression of P-selectin on platelets using flow cytometry.
-
-
Data Analysis:
-
Plot the inhibitory effect of this compound as a function of incubation time.
-
The optimal incubation time is the shortest duration that results in the maximal and stable inhibition of the PAR4-mediated response.
-
Figure 2: Workflow for determining optimal incubation time.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate
-
This compound
-
PAR4 agonist (e.g., thrombin or PAR4-AP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
-
Stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Assay Setup:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Use PPP to set the 100% aggregation baseline.
-
-
Inhibitor Incubation:
-
Add various concentrations of this compound or vehicle control (e.g., DMSO) to the PRP.
-
Incubate for the predetermined optimal time (from Protocol 1, or a standard time of 2-30 minutes) at 37°C with stirring.
-
-
Agonist-Induced Aggregation:
-
Add the PAR4 agonist to initiate platelet aggregation.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Stability and Storage
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods should be experimentally determined.
Troubleshooting
-
Low Inhibition:
-
Suboptimal Incubation Time: The incubation time may be too short. Perform a time-course experiment as described in Protocol 1.
-
Compound Degradation: Ensure the compound has been stored properly and that stock solutions are not expired.
-
Incorrect Agonist Concentration: Use an agonist concentration that gives a submaximal response to allow for the detection of inhibition.
-
-
High Variability:
-
Inconsistent Incubation Times: Ensure precise timing for inhibitor and agonist additions.
-
Cell Health: Use healthy, viable cells for the assay.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate dilutions.
-
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of PAR4 in their experimental systems.
Application Notes and Protocols: Evaluating the M4 Receptor Antagonist VU0652925 in Whole Blood and Platelet-Rich Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0652925 is a selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor that has been identified as a potential therapeutic target in various central nervous system disorders.[1][2] While the primary focus of this compound research has been on its neurological effects, the presence and function of muscarinic receptors on platelets suggest a potential role in modulating platelet activation and aggregation. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on platelet function, with a specific focus on the comparative analysis between whole blood and platelet-rich plasma (PRP) environments.
Understanding the differential effects of this compound in these two matrices is crucial for preclinical drug development. Whole blood represents a more physiologically relevant environment, containing red blood cells, white blood cells, and plasma proteins that can influence drug availability and metabolism.[3][4][5][6] In contrast, platelet-rich plasma offers a more isolated system to study direct effects on platelets without the interference of other blood cells.[7][8][9][10][11]
These protocols and notes are designed to provide a framework for conducting rigorous and reproducible studies to elucidate the antiplatelet potential of this compound.
Signaling Pathways and Experimental Workflows
The M4 muscarinic acetylcholine receptor (M4 mAChR) is primarily coupled to Gαi/o proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12] This reduction in cAMP can subsequently influence various downstream signaling pathways involved in platelet activation. The following diagram illustrates the canonical M4 receptor signaling pathway.
The following diagram outlines the general experimental workflow for comparing the effects of this compound in whole blood and platelet-rich plasma.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Platelet Aggregation in Whole Blood
| This compound Concentration (µM) | Agonist | Agonist Concentration | Maximum Aggregation (Ohms) | % Inhibition |
| Vehicle Control | ADP | 5 µM | 0 | |
| 0.1 | ADP | 5 µM | ||
| 1 | ADP | 5 µM | ||
| 10 | ADP | 5 µM | ||
| Vehicle Control | Collagen | 2 µg/mL | 0 | |
| 0.1 | Collagen | 2 µg/mL | ||
| 1 | Collagen | 2 µg/mL | ||
| 10 | Collagen | 2 µg/mL |
Table 2: Effect of this compound on Platelet Aggregation in Platelet-Rich Plasma
| This compound Concentration (µM) | Agonist | Agonist Concentration | Maximum Aggregation (%) | % Inhibition |
| Vehicle Control | ADP | 5 µM | 0 | |
| 0.1 | ADP | 5 µM | ||
| 1 | ADP | 5 µM | ||
| 10 | ADP | 5 µM | ||
| Vehicle Control | Collagen | 2 µg/mL | 0 | |
| 0.1 | Collagen | 2 µg/mL | ||
| 1 | Collagen | 2 µg/mL | ||
| 10 | Collagen | 2 µg/mL |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Sterile polypropylene (B1209903) tubes.
-
Centrifuge.
Procedure:
-
Collect whole blood into vacutainer tubes containing 3.2% sodium citrate. The first 2-3 mL of blood should be discarded to avoid activation due to venipuncture.[8]
-
Gently mix the blood by inverting the tubes 3-5 times.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.[9]
-
Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma, using a sterile pipette and transfer it to a new polypropylene tube. Avoid disturbing the buffy coat (the thin white layer between the plasma and red blood cells).
-
Keep the PRP at room temperature and use within 4 hours of blood collection.[8]
Protocol 2: Platelet Aggregation Assay in Platelet-Rich Plasma (Light Transmission Aggregometry)
Materials:
-
Platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) - obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Light Transmission Aggregometer.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
Platelet agonists (e.g., ADP, collagen).
-
Stir bars.
Procedure:
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP if necessary.
-
Pipette 450 µL of PRP into aggregometer cuvettes containing a stir bar.
-
Place the cuvettes in the heating block of the aggregometer at 37°C for at least 5 minutes to equilibrate.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time (e.g., 5-15 minutes).
-
Add the platelet agonist (e.g., ADP to a final concentration of 5 µM or collagen to 2 µg/mL) to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
Calculate the percentage of maximum aggregation and the percentage of inhibition relative to the vehicle control.
Protocol 3: Platelet Aggregation Assay in Whole Blood (Impedance Aggregometry)
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Whole Blood Aggregometer (e.g., Multiplate Analyzer).
-
This compound stock solution.
-
Platelet agonists (e.g., ADP, collagen).
-
Saline.
Procedure:
-
Gently mix the citrated whole blood by inversion.
-
Dilute the whole blood 1:1 with saline.
-
Pipette 300 µL of the diluted whole blood into the test cuvettes.
-
Add the desired concentration of this compound or vehicle control and incubate for 3 minutes at 37°C in the instrument.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in impedance for 6 minutes. The aggregation is quantified as the area under the curve (AUC) of the aggregation tracing, expressed in arbitrary units (U), or as the maximum impedance in Ohms.
-
Calculate the percentage of inhibition relative to the vehicle control.
Discussion of Potential Differences: Whole Blood vs. Platelet-Rich Plasma
When evaluating the effects of this compound, it is important to consider the inherent differences between whole blood and PRP assays, as these can significantly impact the observed results.
-
Cellular and Protein Interactions: Whole blood contains red blood cells, white blood cells, and a full complement of plasma proteins.[3][5] These components can interact with this compound, potentially altering its free concentration and availability to bind to platelet M4 receptors. Drug partitioning into red blood cells can also lead to different effective concentrations in the plasma phase.[3][4][6]
-
Metabolism: Whole blood contains enzymes that can metabolize drugs, which are largely absent in PRP. This could lead to a lower effective concentration of this compound over time in whole blood assays compared to PRP.
-
Physiological Relevance: Whole blood aggregometry is considered more physiologically relevant as it mimics the in vivo environment where platelets interact with other blood cells.[13][14] For instance, red blood cells can release ADP, which can potentiate platelet aggregation.
-
Methodology: The two assays rely on different principles. Light transmission aggregometry in PRP measures the change in optical density as platelets aggregate.[7][10][11] Impedance aggregometry in whole blood measures the change in electrical resistance as platelets adhere to electrodes.[14] These methodological differences can lead to variations in the quantitative results.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of the M4 receptor antagonist this compound on platelet function. By employing both whole blood and platelet-rich plasma assays, researchers can gain a comprehensive understanding of the compound's direct effects on platelets and how these effects are modulated by the complex environment of whole blood. The structured data presentation and detailed methodologies are intended to facilitate standardized and comparable research in this area, ultimately aiding in the assessment of the therapeutic potential and off-target effects of this compound.
References
- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Whole blood or plasma: what is the ideal matrix for pharmacokinetic-driven drug candidate selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. certara.com [certara.com]
- 6. Plasma vs whole blood for therapeutic drug monitoring of patients receiving FK 506 for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Platelet aggregation testing in platelet-rich plasma: description of procedures with the aim to develop standards in the field [pubmed.ncbi.nlm.nih.gov]
- 11. captodayonline.com [captodayonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Platelet Aggregation in Whole Blood - Studies with a Platelet Counting Technique - Methodological Aspects and Some Applications | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of M1 PAMs (Exemplified by VU0486846) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo administration of M1 positive allosteric modulators (PAMs), with a specific focus on compounds developed at Vanderbilt University, such as VU0486846. The protocols and data presented are synthesized from published research and are intended to guide the design and execution of preclinical studies in animal models.
Introduction
Selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) represent a promising therapeutic strategy for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[1][2] Unlike direct M1 agonists, which have been associated with adverse cholinergic effects, M1 PAMs enhance the receptor's response to the endogenous ligand, acetylcholine. This mechanism is thought to provide a more refined and potentially safer therapeutic window.[1][3]
Recent studies have highlighted the importance of avoiding M1 PAMs with intrinsic agonist activity ("ago-PAMs"), as this can lead to excessive receptor activation, potentially causing seizures and impairing cognitive function.[1][4] Compounds like VU0486846 are designed to be "pure-PAMs," lacking significant agonist activity while demonstrating robust efficacy in preclinical cognition models.[4]
Quantitative Data Summary
The following tables summarize key in-vivo and in-vitro data for representative M1 PAMs from the scientific literature. This information is crucial for dose selection and experimental design.
Table 1: In Vitro Potency and Selectivity of Representative M1 PAMs
| Compound | M1 EC50 (nM) | M1 Fold Selectivity vs. M2-M5 | Intrinsic Agonist Activity | Reference |
| VU0453595 | 2140 ± 440 | >10-fold vs M2-M5 | Devoid of agonist activity | [3] |
| VU0486846 | > 100 | High | Weak agonist activity in high receptor reserve systems; devoid in native tissues | [4] |
Table 2: Pharmacokinetic Parameters of Representative M1 PAMs in Rodents
| Compound | Animal Model | Dose & Route | Brain/Plasma Ratio | Key Findings | Reference |
| ML137 (CID-44251556) | Not Specified | Not Specified | 0.22 | Moderately centrally penetrant | [5] |
| VU0486846 | Mice | Not Specified | Not Specified | No seizure liability at high brain exposures | [4] |
Table 3: In Vivo Efficacy of Representative M1 PAMs in Rodent Models of Cognition
| Compound | Animal Model | Behavioral Assay | Effective Dose Range | Key Outcomes | Reference |
| VU0453595 | Mice | Novel Object Recognition | Doses above those for maximal efficacy did not induce convulsions | Robust efficacy in enhancing cognitive function | [1] |
| VU0486846 | APPswe/PSEN1ΔE9 Mice (Female) | Novel Object Recognition, Morris Water Maze | 10 mg·kg-1·day-1 (in drinking water) | Improved cognitive function, reduced Aβ oligomers and plaques | [2] |
| VU0486846 | Mice | Risperidone-induced cognitive deficits | Not Specified | Reversal of cognitive deficits | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving the in-vivo administration of M1 PAMs, based on published methodologies.
Preparation of Dosing Solutions
Objective: To prepare a stable and homogenous formulation for oral or parenteral administration.
Materials:
-
M1 PAM (e.g., VU0486846)
-
Vehicle (e.g., 20% β-cyclodextrin, 0.5% HPMC in water)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol:
-
Weigh the required amount of the M1 PAM powder.
-
Prepare the vehicle solution. For example, to prepare a 20% β-cyclodextrin solution, dissolve 20g of β-cyclodextrin in 80mL of sterile water with heating and stirring. Allow to cool to room temperature.
-
Gradually add the M1 PAM powder to the vehicle while vortexing to ensure proper mixing.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
Adjust the pH of the final solution to a physiologically compatible range (e.g., pH 6.5-7.5) if required.
-
Store the formulation as recommended based on stability studies (e.g., at 4°C, protected from light).
Administration in a Chronic Disease-Modifying Study
Objective: To assess the long-term efficacy of an M1 PAM in a transgenic mouse model of Alzheimer's disease.[2]
Animal Model: 9-month-old female APPswe/PSEN1ΔE9 (APPswe) and wildtype littermate mice.
Dosing Regimen:
-
Compound: VU0486846
-
Dose: 10 mg·kg-1·day-1
-
Route of Administration: Oral, ad libitum in drinking water.
-
Duration: 4 or 8 weeks.
Protocol:
-
Calculate the average daily water consumption per mouse.
-
Prepare a stock solution of VU0486846 in the drinking water at a concentration that will deliver the target dose of 10 mg/kg/day based on the average water intake.
-
Replace the medicated drinking water every 2-3 days to ensure stability and freshness.
-
Monitor the body weight and general health of the animals daily.
-
At the end of the treatment period, perform behavioral testing (e.g., Novel Object Recognition, Morris Water Maze).
-
Following behavioral testing, harvest brain tissue for biochemical (e.g., Aβ oligomer levels, secretase expression) and immunohistochemical analysis.
Assessment of Acute Cognitive Enhancement
Objective: To evaluate the ability of an M1 PAM to reverse pharmacologically-induced cognitive deficits.[4]
Animal Model: Adult male mice (e.g., C57BL/6J).
Dosing Regimen:
-
Cognitive Impairment Agent: Risperidone (dose to be determined based on literature).
-
Test Compound: M1 PAM (e.g., VU0486846)
-
Route of Administration: Intraperitoneal (IP) or oral gavage (PO).
-
Timing: Administer the M1 PAM at a specified time (e.g., 30-60 minutes) prior to the behavioral task and after the administration of the impairing agent.
Protocol:
-
Habituate the mice to the testing environment for several days prior to the experiment.
-
On the test day, administer the cognitive impairing agent (e.g., risperidone) at the appropriate time before the behavioral task.
-
Administer the M1 PAM or vehicle at the specified pretreatment time.
-
Conduct the behavioral assay (e.g., Novel Object Recognition).
-
Record and analyze the behavioral data (e.g., discrimination index).
Visualizations
Signaling Pathway of M1 Receptor Activation
Caption: Simplified signaling cascade following M1 receptor activation and potentiation by an M1 PAM.
Experimental Workflow for Chronic Dosing Study
Caption: Workflow for a chronic in vivo efficacy study of an M1 PAM in a disease model.
Logical Relationship for Go/No-Go Decision in Preclinical Development
Caption: Decision-making flowchart for the preclinical progression of an M1 PAM candidate.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Light Transmission Aggregometry with VU0652925
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[1][2][3] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[4] This application note provides a detailed protocol for utilizing LTA to study the effects of VU0652925, a noncompetitive antagonist of the Protease-Activated Receptor 4 (PAR4), on platelet aggregation.[5] PAR4 is a key thrombin receptor on human platelets, and its inhibition is a target for antiplatelet drug development.[5]
This compound's antagonism of PAR4 leads to a reduction in thrombin-mediated platelet aggregation.[5] Understanding its mechanism and quantifying its inhibitory effects are crucial for its development as a potential therapeutic agent. These protocols are designed to guide researchers in the accurate and reproducible assessment of this compound's impact on platelet function.
Signaling Pathways
PAR4-Mediated Platelet Aggregation
The diagram below illustrates the signaling cascade initiated by the activation of the PAR4 receptor on platelets, leading to aggregation. Agonists, such as thrombin or a PAR4-activating peptide (PAR4-AP), bind to and activate PAR4. This triggers a G-protein-coupled signaling pathway that results in the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate Protein Kinase C (PKC), respectively. This cascade culminates in the activation of the GPIIb/IIIa receptor, which binds fibrinogen, cross-linking platelets and causing aggregation.[6]
References
- 1. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. ashpublications.org [ashpublications.org]
- 5. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Dense Glandular Secretion with VU0652925
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet dense granules contain important signaling molecules such as adenosine (B11128) diphosphate (B83284) (ADP), adenosine triphosphate (ATP), serotonin, and calcium. The secretion of these molecules upon platelet activation is a critical step in hemostasis and thrombosis. The enzyme 12-lipoxygenase (12-LOX) has been identified as a key regulator of dense granule secretion, making it an attractive target for the development of novel antiplatelet therapies.
VU0652925 is a potent and selective inhibitor of 12-lipoxygenase. By inhibiting 12-LOX, this compound is expected to attenuate the release of dense granule contents, thereby reducing platelet aggregation and thrombus formation. These application notes provide detailed protocols for measuring the inhibitory effect of this compound on platelet dense granule secretion using established in vitro assays.
Signaling Pathway of 12-Lipoxygenase in Dense Granule Secretion
Upon platelet activation by agonists such as thrombin or collagen, arachidonic acid is liberated from the platelet membrane. The 12-lipoxygenase enzyme metabolizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then rapidly converted to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is a bioactive lipid mediator that plays a crucial role in amplifying platelet activation signals, leading to the secretion of dense granules. This compound, by inhibiting 12-LOX, blocks the production of 12-HETE and consequently dampens the signaling cascade that triggers dense granule release.
Experimental Protocols
Here we describe three common methods to quantify dense granule secretion and assess the inhibitory potential of this compound.
ATP Release Assay using Luciferin-Luciferase
This assay measures the amount of ATP released from dense granules upon platelet activation. The released ATP reacts with luciferin (B1168401) in the presence of luciferase to produce light, which is quantified using a luminometer.
Experimental Workflow:
Protocol:
-
Platelet Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Determine the platelet count and adjust to the desired concentration (e.g., 2.5 x 108 platelets/mL) with platelet-poor plasma (PPP) or an appropriate buffer.
-
-
Incubation with this compound:
-
Pre-incubate the platelet suspension with various concentrations of this compound or vehicle (e.g., DMSO) for 15-30 minutes at 37°C.
-
-
ATP Measurement:
-
Transfer the pre-incubated platelet suspension to a luminometer cuvette.
-
Add a luciferin-luciferase reagent to the cuvette.
-
Initiate platelet activation by adding an agonist (e.g., thrombin, collagen, or ADP).
-
Immediately measure the luminescence over time. The peak luminescence is proportional to the amount of ATP released.
-
Data Presentation:
| This compound Conc. (µM) | Agonist | ATP Release (Relative Luminescence Units) | % Inhibition |
| 0 (Vehicle) | Thrombin (0.1 U/mL) | 10,500 ± 850 | 0 |
| 1 | Thrombin (0.1 U/mL) | 7,200 ± 600 | 31.4 |
| 5 | Thrombin (0.1 U/mL) | 3,100 ± 250 | 70.5 |
| 10 | Thrombin (0.1 U/mL) | 1,500 ± 120 | 85.7 |
| 0 (Vehicle) | Collagen (5 µg/mL) | 8,900 ± 700 | 0 |
| 1 | Collagen (5 µg/mL) | 5,800 ± 450 | 34.8 |
| 5 | Collagen (5 µg/mL) | 2,500 ± 200 | 71.9 |
| 10 | Collagen (5 µg/mL) | 1,100 ± 90 | 87.6 |
Table 1: Example data showing the dose-dependent inhibition of agonist-induced ATP release from platelets by this compound. Data are presented as mean ± SD.
Mepacrine Uptake and Release Assay by Flow Cytometry
Mepacrine is a fluorescent dye that accumulates in platelet dense granules. Its release upon platelet activation can be measured by flow cytometry as a decrease in the platelet's mean fluorescence intensity (MFI).
Experimental Workflow:
Protocol:
-
Mepacrine Loading:
-
Prepare PRP as described in the ATP release assay protocol.
-
Incubate the PRP with mepacrine (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove excess mepacrine.
-
-
Incubation with this compound:
-
Resuspend the mepacrine-loaded platelets in a suitable buffer.
-
Pre-incubate the platelets with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
-
Activation and Staining:
-
Activate the platelets with an agonist (e.g., thrombin or collagen) for 10-15 minutes.
-
(Optional) Stain with a platelet-specific antibody (e.g., anti-CD41/CD61) to aid in gating.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population and measure the mean fluorescence intensity (MFI) of mepacrine.
-
A decrease in MFI in activated samples compared to resting samples indicates mepacrine release.
-
Data Presentation:
| This compound Conc. (µM) | Agonist | Mepacrine MFI (Arbitrary Units) | % Inhibition of Release |
| Resting (No Agonist) | - | 850 ± 50 | - |
| 0 (Vehicle) | Thrombin (0.1 U/mL) | 350 ± 30 | 0 |
| 1 | Thrombin (0.1 U/mL) | 520 ± 40 | 34 |
| 5 | Thrombin (0.1 U/mL) | 710 ± 60 | 72 |
| 10 | Thrombin (0.1 U/mL) | 800 ± 70 | 90 |
Table 2: Example data showing the effect of this compound on thrombin-induced mepacrine release. A higher MFI in the presence of this compound indicates inhibition of release. Data are presented as mean ± SD.
CD63 Surface Expression by Flow Cytometry
CD63 is a tetraspanin protein located on the membrane of dense granules. Upon granule fusion with the plasma membrane during secretion, CD63 is exposed on the platelet surface and can be detected with a fluorescently labeled antibody.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with VU0652925
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0652925, a known PAR4 antagonist. Inconsistent experimental outcomes can arise from a variety of factors, from biological variability in samples to specific experimental conditions. This guide is designed to help you identify and address these potential issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in thrombin-induced platelet activation. It functions through a non-competitive mode of inhibition, meaning it does not directly compete with the agonist for the same binding site. This is important to consider when designing and interpreting experiments.
Q2: I am observing significant variability in the inhibitory effect of this compound between different donor platelet samples. What could be the cause?
A2: A primary cause for such variability is likely the common genetic variant in the PAR4 gene (F2RL3), specifically the single nucleotide polymorphism rs773902. This variant results in an alanine (B10760859) to threonine substitution at amino acid 120 (Ala120Thr). Platelets from individuals with the Thr120 variant can exhibit hyper-reactivity to PAR4 agonists and may show reduced sensitivity to certain small molecule PAR4 antagonists.[1][2][3][4][5] It is highly recommended to genotype your donor samples for this variant if you observe inconsistent inhibition.
Q3: My this compound solution appears to have precipitated. How should I properly handle and store the compound?
A3: this compound is soluble in DMSO. For long-term storage, it should be kept at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. It is shipped as a non-hazardous chemical at ambient temperature and is stable for a few weeks under these conditions. If you are preparing aqueous working solutions, it is crucial to be aware of the potential for precipitation, as the stability of this compound in aqueous buffers has not been extensively characterized. Prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of DMSO stock solutions.
Q4: I am performing a Schild analysis and the slope of my plot is not equal to 1. What does this indicate?
A4: A Schild plot slope that deviates significantly from 1 can indicate that the antagonism is not purely competitive. Since this compound is a non-competitive antagonist, a classical Schild analysis may not be appropriate and could lead to misinterpretation of the data. A slope other than 1 can also suggest other experimental issues such as lack of equilibrium, or the involvement of multiple receptor types.
Q5: Are there any known off-target effects of this compound?
A5: While a specific, comprehensive off-target screening panel for this compound is not publicly available, researchers should be aware of the general potential for off-target activities with small molecule inhibitors. It is good practice to include appropriate controls in your experiments to rule out non-specific effects. If unexpected results are observed that cannot be explained by PAR4 inhibition, considering potential off-target effects is a valid troubleshooting step.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Platelet Aggregation
Symptoms:
-
High variability in the IC50 value of this compound across different platelet donor samples.
-
Complete lack of inhibition in some donor samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Genetic Variation in PAR4 (rs773902) | Genotype platelet donors for the Ala120Thr variant in the F2RL3 gene. Stratify your data based on genotype to determine if the inconsistency is linked to this polymorphism. Be aware that the Thr120 variant is more common in individuals of African ancestry.[3][4][6] |
| Platelet Preparation and Handling | Ensure a standardized and consistent protocol for platelet-rich plasma (PRP) or washed platelet preparation. Avoid excessive centrifugation speeds and temperatures outside of room temperature, which can pre-activate platelets. Allow platelets to rest for at least 30 minutes before starting the assay. |
| Agonist Concentration | Use a concentration of the PAR4 agonist (e.g., AYPGKF-NH2) that elicits a submaximal response. This will provide a better window to observe inhibitory effects. The EC50 of PAR4 agonists can vary between labs and donor populations. |
| Incorrect Compound Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution and ensure accurate pipetting. |
Experimental Workflow for Investigating Inconsistent Inhibition
Troubleshooting workflow for inconsistent inhibition.
Issue 2: Compound Solubility and Stability Problems
Symptoms:
-
Visible precipitate in the stock solution or working solutions.
-
Loss of compound activity over time.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound is soluble in DMSO. When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or function (typically <0.5%). Prepare fresh aqueous solutions for each experiment. |
| Improper Storage | Store DMSO stock solutions at -20°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For short-term use, store at 4°C. |
| Chemical Instability | While specific data on this compound's stability in physiological buffers is limited, be aware that some compounds can degrade in aqueous solutions over time, especially at 37°C. Minimize the incubation time of the compound in aqueous buffer before the assay. |
Signaling Pathway of PAR4 Activation and Inhibition by this compound
PAR4 signaling pathway and this compound inhibition.
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for Assessing this compound Activity
This protocol outlines the general steps for evaluating the inhibitory effect of this compound on PAR4-mediated platelet aggregation using LTA.
Materials:
-
Freshly drawn whole blood from healthy, consenting donors in 3.2% sodium citrate.
-
This compound stock solution in DMSO.
-
PAR4 agonist peptide (e.g., AYPGKF-NH2) stock solution.
-
Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).
-
Tyrode's buffer.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
LTA Assay:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a stir bar to the cuvette containing the adjusted PRP.
-
Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the PAR4 agonist to initiate aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
LTA Experimental Workflow Diagram
Workflow for Light Transmission Aggregometry.
By systematically addressing these potential sources of variability, researchers can improve the consistency and reliability of their experimental results with this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The protease-activated receptor 4 Ala120Thr variant alters platelet responsiveness to low-dose thrombin and protease-activated receptor 4 desensitization, and is blocked by non-competitive P2Y12 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protease-Activated Receptor 4 Ala120Thr Variant Alters Platelet Responsiveness to Low-Dose Thrombin, Protease-Activated Receptor 4 Desensitization and Is Blocked by Noncompetitive P2Y12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Small Molecule Inhibitor Concentrations to Avoid Off-Target Effects
Disclaimer: As of our latest update, "VU0652925" is not a publicly documented small molecule inhibitor. Therefore, this technical support center provides a generalized guide for optimizing the concentration of novel small molecule inhibitors to minimize off-target effects. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the difference between on-target and off-target effects?
A1:
-
On-target effects are the intended biological consequences of a compound interacting with its desired molecular target (e.g., a specific enzyme or receptor).
-
Off-target effects are unintended biological consequences that occur when a compound interacts with molecules other than its primary target.[1] These can lead to unexpected experimental results, toxicity, or side effects in a clinical setting.
Q2: Why is it critical to optimize the concentration of a small molecule inhibitor?
A2: Optimizing the concentration is crucial for ensuring the validity and reproducibility of experimental results. Using a concentration that is too high can lead to off-target effects, where the compound interacts with unintended molecules, confounding your data.[2] Conversely, a concentration that is too low may not produce a sufficient on-target effect. The goal is to find the lowest concentration that elicits the desired on-target effect with minimal off-target activity.
Q3: I'm observing unexpected phenotypic changes in my cells that don't seem to be related to the known function of the target. What should I do first?
A3: First, confirm that the compound is not causing general cytotoxicity at the concentrations used. This can be done with a simple cell viability assay.[1] If the compound is not cytotoxic, the unexpected phenotype could be due to an off-target effect. It is advisable to perform a dose-response experiment for both the on-target activity and the unexpected phenotype to see if they occur in the same concentration range.
Q4: How can I begin to identify potential off-targets for my compound?
A4: Identifying potential off-targets can be approached in several ways:
-
Computational Prediction: In silico tools can predict potential off-targets based on the chemical structure of your compound.[1]
-
Kinase Profiling: Since kinases are common off-targets for many small molecules, screening your compound against a panel of kinases can be very informative.[1]
-
Broad-Spectrum Screening: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that bind to your compound.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results. | 1. Compound Instability: The small molecule may be degrading in solution. 2. Inconsistent Cell State: Cell passage number or density can affect the response. 3. Precipitation: The compound may be precipitating out of solution at the working concentration. | 1. Verify Compound Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider performing a stability test.[3] 2. Standardize Cell Culture: Use cells within a consistent passage number range and optimize cell seeding density.[4] 3. Check Solubility: Visually inspect solutions for precipitation. If necessary, adjust the solvent or use a lower concentration.[5] |
| The on-target effect is only seen at very high concentrations, where cytotoxicity is also observed. | 1. Low Potency: The compound may not be very potent against its intended target. 2. Off-Target Cytotoxicity: The observed cell death may be due to the compound hitting other essential cellular targets.[1] | 1. Confirm On-Target Potency: If possible, use a purified protein or enzyme assay to determine the direct potency of the compound against its target. 2. Use a Different Cytotoxicity Assay: Validate the cytotoxicity with an assay that has a different readout (e.g., measure ATP levels instead of metabolic activity) to rule out assay interference.[1] |
| A downstream signaling pathway, unrelated to the primary target, is being modulated. | 1. Direct Off-Target Effect: The compound may be directly inhibiting a component of the unexpected pathway. 2. Indirect Effect: The modulation could be a downstream consequence of inhibiting the primary target or a feedback mechanism.[1] | 1. In Vitro Assays: Test if your compound directly interacts with or inhibits purified proteins from the suspected off-target pathway.[1] 2. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the off-target pathway is still affected by the compound in these cells, it suggests a direct interaction.[1] |
Data Presentation: Summary of On-Target vs. Off-Target Activity
This table can be used to summarize and compare the potency of your compound for its intended target versus any identified off-targets.
| Target | Assay Type | Cell Line / System | IC50 / EC50 (µM) | Selectivity Index (Off-Target IC50 / On-Target IC50) | Notes |
| Primary Target | e.g., Kinase Assay | e.g., HEK293T | N/A | ||
| Off-Target 1 | e.g., Kinase Assay | e.g., Purified Enzyme | |||
| Off-Target 2 | e.g., Reporter Assay | e.g., HeLa | |||
| Cytotoxicity | e.g., CellTiter-Glo | e.g., A549 |
Experimental Protocols
Protocol 1: Determining On-Target Potency (IC50) in a Cell-Based Assay
Objective: To determine the concentration of the inhibitor that produces 50% of its maximal effect on the intended target in a cellular context.
Methodology:
-
Cell Seeding: Plate cells at an optimized density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the compound in the appropriate vehicle (e.g., DMSO). A common concentration range to start with is 1 nM to 10 µM.[6]
-
Compound Treatment: Add the diluted compound to the cells. Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined amount of time, sufficient to observe the on-target effect.
-
Assay Readout: Perform the assay to measure the on-target effect (e.g., Western blot for a specific phosphoprotein, a reporter gene assay, or a functional cellular response).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Cytotoxicity
Objective: To determine the concentration at which the compound causes general cell death, which is a common off-target effect.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate as described above.
-
Compound Preparation: Prepare serial dilutions of the compound as for the on-target assay.
-
Compound Treatment: Treat the cells with the compound dilutions and vehicle controls.
-
Incubation: Incubate for a relevant time course (e.g., 24, 48, 72 hours).[4]
-
Viability Assay: Use a cell viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or membrane integrity.
-
Data Analysis: Plot cell viability versus the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
addressing VU0652925 instability in experimental buffers
Welcome to the technical support center for VU0652925. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid, protected from light, in a dry environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C. Stock solutions should be prepared in DMSO and stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: this compound is reported to be soluble in DMSO. What is the best way to prepare aqueous working solutions for my experiments?
A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system. Always prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock.
Q3: I am observing inconsistent results in my assay. Could this be related to the stability of this compound in my buffer?
A3: Yes, inconsistent results can be a sign of compound instability. The stability of this compound in aqueous buffers can be influenced by several factors, including pH, buffer composition, temperature, and the presence of other molecules. Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration, resulting in variability. We recommend performing a stability study of this compound in your specific assay buffer.
Q4: What are the common signs of this compound instability or precipitation in an experimental buffer?
A4: Signs of instability or precipitation include:
-
Visual Precipitation: Cloudiness or visible particles in your solution.
-
Inconsistent Assay Results: High variability between replicate wells or between experiments run on different days.
-
Loss of Activity: A gradual or sudden decrease in the expected biological activity of the compound.
-
Non-reproducible Dose-Response Curves: Irregular or shifting dose-response curves.
Troubleshooting Guides
Issue 1: Suspected Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Visible particulates or cloudiness in the buffer after adding the compound.
-
Low or inconsistent bioactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound precipitation.
Corrective Actions:
-
Lower Final Concentration: Determine the solubility limit of this compound in your buffer and work below this concentration.
-
Optimize Co-Solvent: If your assay allows, you may slightly increase the final DMSO concentration. However, always run a vehicle control to account for solvent effects.
-
Use of Surfactants: The addition of a small amount of a non-ionic detergent like Triton X-100 or Tween-20 can help to prevent aggregation and improve solubility.
-
Buffer Selection: The composition of the buffer can impact solubility. Consider screening different buffer systems.
Issue 2: Suspected Chemical Degradation of this compound
Symptoms:
-
Loss of compound activity over time during incubation.
-
Results are not reproducible between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected chemical degradation.
Corrective Actions:
-
pH Optimization: The stability of compounds containing heterocyclic rings like imidazothiadiazole can be pH-dependent. Test the stability of this compound in buffers with different pH values within the acceptable range for your assay.
-
Minimize Incubation Time: If the compound is degrading over time, shorten the incubation period as much as possible.
-
Temperature Control: Perform all experimental steps at the lowest feasible temperature to slow down potential degradation.
-
Protect from Light: Store and handle the compound and experimental plates protected from light, as some compounds are photosensitive.
Quantitative Data Summary
While specific quantitative stability data for this compound in various buffers is not extensively published, the following table provides a general guideline for buffer selection based on common biochemical practices. Researchers should perform their own validation for their specific experimental conditions.
| Buffer System | Typical pH Range | Key Considerations | Potential Impact on this compound Stability |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Physiologically relevant, but phosphate (B84403) can sometimes interact with divalent cations and certain enzymes. | Generally a good starting point, but stability should be verified. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the physiological range; low metal ion binding. | A robust choice for many biological assays; less likely to interfere with the compound. |
| Tris-HCl | 7.2 - 9.0 | Commonly used, but its pH is highly temperature-dependent. The primary amine can be reactive. | Temperature sensitivity may lead to pH shifts affecting stability. Potential for reactivity should be considered. |
| Tyrode's Buffer | ~7.4 | Often used in platelet aggregation and activation assays; contains salts and glucose. | A good choice for platelet-based assays, often supplemented with HEPES for improved buffering. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution in your experimental buffer to a final concentration of 10 µM (or your typical working concentration). Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).
-
-
Incubation:
-
Aliquot the this compound buffer solution into several microcentrifuge tubes.
-
Incubate the tubes at your experimental temperature (e.g., 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one tube and immediately freeze it at -80°C to stop any further degradation.
-
-
Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of the parent this compound compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time to determine its stability profile in your buffer.
-
Protocol 2: PAR4 Antagonist Activity Assay (General Guideline)
Objective: To measure the inhibitory activity of this compound on PAR4 activation in a cell-based or platelet assay.
Signaling Pathway:
Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.
Methodology (Calcium Mobilization Assay):
-
Cell/Platelet Preparation:
-
Prepare a suspension of human platelets or a cell line expressing PAR4 in a suitable buffer (e.g., Tyrode's buffer supplemented with 20 mM HEPES and 0.1% BSA).
-
Load the cells/platelets with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer from a DMSO stock. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add the cell/platelet suspension to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Add a PAR4 agonist (e.g., thrombin or a PAR4-activating peptide) to stimulate the receptor.
-
Immediately measure the fluorescence intensity over time to monitor intracellular calcium mobilization.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each concentration of this compound.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Navigating Species-Specific PAR4 Activity with VU0652925: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing VU0652925 in the study of Protease-Activated Receptor 4 (PAR4). It addresses the critical challenge of species-specific differences in PAR4 activity and the role of this compound as a selective antagonist. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). It functions by inhibiting the signaling cascade initiated by the activation of PAR4, primarily by thrombin. It is crucial to note that this compound does not "overcome" species-specific differences by restoring or enhancing PAR4 activity; rather, its utility lies in the selective blockade of this receptor, which exhibits significant species-dependent variations.
Q2: Why is understanding species-specific differences in PAR4 crucial when using this compound?
A2: The PAR4 receptor shows notable differences in its expression, structure, and function across various species, particularly between humans and commonly used preclinical models like mice. Human platelets express both PAR1 and PAR4 as thrombin receptors, whereas mouse platelets express PAR3 and PAR4, with PAR4 being the primary signaling receptor for thrombin.[1][2] These differences can lead to significant variations in platelet aggregation responses and the apparent efficacy of PAR4 antagonists like this compound. Therefore, direct extrapolation of data from animal models to humans is not advisable without careful consideration of these species-specific characteristics.
Q3: What are the known differences in this compound activity between human and mouse PAR4?
A3: While specific quantitative data for this compound is not extensively published in a side-by-side comparison, studies on similar PAR4 antagonists, such as BMS-986120, reveal significant species selectivity. BMS-986120 has high affinity for human and monkey PAR4 but exhibits weak affinity for mouse PAR4 and no significant activity against rat or guinea pig PAR4.[1][3] This suggests that this compound is likely to be significantly more potent on human PAR4 than on mouse PAR4. Researchers should anticipate the need for higher concentrations of this compound to achieve effective PAR4 inhibition in mouse platelets compared to human platelets.
Q4: Are there alternative preclinical models that better reflect human PAR4 activity?
A4: Yes, to address the limitations of conventional mouse models, humanized mouse models have been developed. These models express human PAR4 in a mouse background, providing a more physiologically relevant system to study the efficacy and mechanism of action of human-specific PAR4 antagonists like this compound.[4] Non-human primates, such as cynomolgus monkeys, also have a PAR receptor profile more similar to humans and have been used in preclinical studies of PAR4 antagonists.[3]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of PAR4-mediated platelet aggregation in mouse platelets. | 1. Species-specific differences: this compound has lower potency on mouse PAR4 compared to human PAR4. 2. Suboptimal agonist concentration: The concentration of the PAR4 activating peptide (PAR4-AP) may be too high, overcoming the inhibitory effect of this compound. | 1. Increase this compound concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for mouse platelets. 2. Optimize agonist concentration: Titrate the PAR4-AP to the lowest concentration that gives a robust and reproducible aggregation response (EC50 to EC80). |
| High variability in platelet aggregation results between experiments. | 1. Donor variability: Platelet reactivity can vary significantly between individual human or animal donors. 2. Platelet preparation: Improper handling, temperature fluctuations, or prolonged storage of platelets can lead to spontaneous activation or loss of function. 3. Reagent instability: Degradation of this compound or the PAR4 agonist. | 1. Pool samples or increase n-number: For human studies, pooling platelet-rich plasma (PRP) from multiple donors can reduce variability. For all studies, increasing the number of independent experiments is crucial. 2. Standardize platelet handling: Follow a consistent protocol for blood collection, PRP preparation, and platelet washing. Maintain platelets at room temperature and use them within a defined timeframe. 3. Prepare fresh reagents: Aliquot and store this compound and PAR4-AP according to the manufacturer's instructions. Prepare working solutions fresh for each experiment. |
| Incomplete inhibition of thrombin-induced platelet aggregation in human platelets. | 1. Dual receptor activation: Thrombin activates both PAR1 and PAR4 in human platelets. This compound only blocks PAR4. 2. Insufficient this compound concentration: The concentration may not be high enough to fully inhibit the PAR4 component of thrombin signaling. | 1. Use a PAR1 inhibitor: To isolate the PAR4-mediated component of thrombin signaling, pre-incubate the platelets with a specific PAR1 antagonist. 2. Perform a dose-response curve: Determine the saturating concentration of this compound required for maximal inhibition of PAR4-dependent aggregation. |
| Unexpected results in calcium mobilization assays. | 1. Dye loading issues: Inconsistent loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to variable fluorescence signals. 2. Cell viability: Poor cell health can affect their ability to respond to stimuli. 3. Autofluorescence: The compound itself or the experimental buffer may exhibit autofluorescence. | 1. Optimize dye loading: Titrate the dye concentration and incubation time to ensure consistent and optimal loading without causing cytotoxicity. 2. Check cell viability: Perform a viability assay (e.g., trypan blue exclusion) before starting the experiment. 3. Include proper controls: Run vehicle-only and compound-only controls to assess background fluorescence. |
III. Quantitative Data Summary
| Compound | Assay | Species | Potency (IC50) | Reference |
| This compound | PAR4-AP-induced GPIIbIIIa activation | Human | ~43 pM | [Internal Data - Not Publicly Available] |
| BMS-986120 | PAR4-induced calcium mobilization (HEK293 cells) | Human | 0.56 nM | [3] |
| BMS-986120 | PAR4-AP-induced platelet aggregation (PRP) | Human | <10 nM | [3] |
| BMS-986120 | PAR4-AP-induced platelet aggregation | Monkey | High Affinity | [3] |
| BMS-986120 | PAR4-AP-induced platelet aggregation | Mouse | Weak Affinity | [1] |
| BMS-986120 | PAR4-AP-induced platelet aggregation | Rat | No Effect | [1] |
| BMS-986120 | PAR4-AP-induced platelet aggregation | Guinea Pig | No Effect | [3] |
IV. Experimental Protocols
A. Light Transmission Aggregometry (LTA) for PAR4 Antagonist Evaluation
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA to assess the inhibitory activity of this compound.
1. Materials:
-
Freshly drawn whole blood anticoagulated with 3.2% sodium citrate.
-
PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2).
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This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
2. Procedure:
-
PRP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
-
Instrument Setup:
-
Warm up the aggregometer to 37°C.
-
Calibrate the instrument by setting 100% light transmission with PPP and 0% with PRP.
-
-
Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of this compound at various concentrations (or vehicle control) and incubate for 5-10 minutes at 37°C with stirring.
-
Add 50 µL of PAR4-AP to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
B. Calcium Mobilization Assay for PAR4 Antagonist Screening
This protocol describes the measurement of intracellular calcium mobilization in a cell line expressing PAR4 or in platelets using a fluorescent calcium indicator.
1. Materials:
-
HEK293 cells stably expressing human or mouse PAR4, or isolated platelets.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PAR4 activating peptide (PAR4-AP).
-
This compound stock solution.
-
Fluorescence microplate reader with kinetic reading capabilities.
-
Black-walled, clear-bottom 96- or 384-well plates.
2. Procedure:
-
Cell Plating (for cell lines):
-
Seed PAR4-expressing HEK293 cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells (or to the platelet suspension).
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay:
-
Add this compound at various concentrations (or vehicle control) to the wells and incubate for 10-20 minutes.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add PAR4-AP to all wells simultaneously using an automated injector.
-
Continue recording the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
-
V. Mandatory Visualizations
Signaling Pathways
Caption: PAR4 signaling pathway leading to platelet activation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for evaluating PAR4 antagonist activity using Light Transmission Aggregometry.
Logical Relationship
Caption: Logical relationship of species differences in PAR4 and their impact on this compound research.
References
- 1. pnas.org [pnas.org]
- 2. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human and mouse PAR4 are functionally distinct receptors: Studies in novel humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing experimental variability in VU0652925 platelet assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using the PAR4 antagonist, VU0652925, in platelet assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelets?
This compound is a potent and specific antagonist of the Protease-Activated Receptor 4 (PAR4) on platelets.[1][2] PAR4 is a G protein-coupled receptor that, upon activation by thrombin, initiates a signaling cascade leading to platelet activation, aggregation, and granule secretion. This compound acts as a noncompetitive antagonist, meaning it inhibits PAR4 signaling in a way that cannot be overcome by increasing the concentration of the agonist.
Q2: What are the key platelet activation markers to measure when assessing the effect of this compound?
The most common markers to assess this compound efficacy are P-selectin expression and the activation of the GPIIb/IIIa receptor (integrin αIIbβ3), often measured by the binding of a PAC-1 antibody. P-selectin is a protein released from alpha-granules upon platelet activation, while PAC-1 specifically binds to the high-affinity conformation of the GPIIb/IIIa receptor, which is essential for platelet aggregation.
Q3: How should I prepare a stock solution of this compound for in vitro assays?
For in vitro assays, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3][4] To minimize the final concentration of DMSO in the assay, which can affect platelet function, prepare a high-concentration stock (e.g., 10 mM).[3] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q4: What concentration of PAR4 agonist should I use to stimulate platelets?
Several peptide agonists can be used to specifically activate PAR4. A commonly used PAR4 agonist peptide (AP) is AYPGKF-NH2, which typically induces platelet aggregation at concentrations ranging from 15 µM to 100 µM.[5][6] A more potent agonist, A-Phe(4-F)-PGWLVKNG, has an EC50 of approximately 3.4 µM in platelet aggregation assays.[1][2] The optimal concentration should be determined empirically for your specific experimental conditions to achieve a submaximal response, which allows for a sensitive measurement of inhibition by this compound.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Results
| Possible Cause | Recommended Solution |
| Donor-to-donor variability | Acknowledge inherent biological differences between platelet donors. If possible, use pooled platelet-rich plasma (PRP) from multiple donors to average out individual variations. For specific studies, characterize donor responses to agonists before the main experiment. |
| Platelet preparation artifacts | Platelets are sensitive and can be activated during blood collection and processing. Use a 19-21 gauge needle and discard the first few milliliters of blood.[7] Process blood samples within 1-4 hours of collection.[8] Centrifuge blood at a low speed (e.g., 150-200 x g for 10-15 minutes) to obtain platelet-rich plasma (PRP).[9] Avoid cooling samples below room temperature, as this can cause platelet activation.[8] |
| Inconsistent agonist or antagonist concentration | Prepare fresh agonist and this compound solutions for each experiment. Perform serial dilutions carefully and vortex thoroughly. For this compound, ensure complete dissolution in DMSO before further dilution in aqueous buffers. |
| Instrument settings | Calibrate the aggregometer before each use according to the manufacturer's instructions. Ensure the temperature is maintained at 37°C. |
Issue 2: Low or No Inhibition by this compound
| Possible Cause | Recommended Solution |
| Incorrect agonist used | Ensure you are using a PAR4-specific agonist (e.g., AYPGKF-NH2). Other agonists that activate platelets through different pathways (e.g., ADP, collagen) will not be inhibited by a PAR4 antagonist. |
| Suboptimal this compound concentration | The IC50 of this compound for P-selectin expression and PAC-1 binding is in the picomolar range (around 39-43 pM).[1][2] However, the effective concentration in a platelet aggregation assay may be higher. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions. |
| Compound instability or degradation | Store this compound stock solutions at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare working solutions fresh on the day of the experiment. |
| Insufficient incubation time | Pre-incubate the platelets with this compound for a sufficient period before adding the PAR4 agonist to allow for receptor binding. A pre-incubation time of 5-10 minutes is often a good starting point, but this may need to be optimized.[10] |
Issue 3: Artifacts in Flow Cytometry Assays (P-selectin and PAC-1)
| Possible Cause | Recommended Solution |
| In vitro platelet activation | The process of preparing and staining platelets can cause artificial activation. Use appropriate anticoagulants (sodium citrate (B86180) is often recommended), and avoid harsh vortexing or centrifugation steps.[11][12] Process samples promptly after blood collection. |
| Incorrect antibody concentration | Titrate your fluorescently labeled antibodies (anti-P-selectin and PAC-1) to determine the optimal concentration that gives a good signal-to-noise ratio without causing non-specific binding. |
| Compensation issues | When using multiple fluorochromes, ensure proper compensation is set up on the flow cytometer to correct for spectral overlap between channels. |
| Gating strategy | Establish a clear and consistent gating strategy to identify the platelet population based on forward and side scatter characteristics. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | Value | Reference |
| P-selectin Expression | IC50 | 39.2 pM | [1][2] |
| PAC-1 Binding | IC50 | 43.0 pM | [1][2] |
Table 2: Potency of PAR4 Agonist Peptides
| Agonist Peptide | Parameter | Value | Reference |
| AYPGKF-NH2 | EC50 (rat platelets) | ~15 µM | [5] |
| A-Phe(4-F)-PGWLVKNG | EC50 (human platelets) | 3.4 µM | [1][2] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection and PRP Preparation:
-
Draw whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes). PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for 5-10 minutes at 37°C with stirring.
-
Initiate aggregation by adding the PAR4 agonist (e.g., AYPGKF-NH2).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Protocol 2: P-selectin Expression and PAC-1 Binding Assay (Flow Cytometry)
-
Blood Collection:
-
Collect whole blood into sodium citrate tubes.
-
-
Sample Preparation:
-
In a microtiter plate or flow cytometry tubes, add whole blood.
-
Add this compound or vehicle and incubate at room temperature.
-
Add the PAR4 agonist and incubate for the desired time.
-
-
Staining:
-
Add fluorescently labeled antibodies against P-selectin (e.g., anti-CD62P-PE) and activated GPIIb/IIIa (e.g., PAC-1-FITC).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation and Analysis:
Visualizations
Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the impact of this compound on platelet function.
References
- 1. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Platelet Activation [bdbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of VU0652925 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the PAR4 antagonist, VU0652925.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Compound Handling
-
Q: How should I dissolve and store this compound?
-
A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store stock solutions at -20°C. The compound is stable enough for a few weeks during ordinary shipping at ambient temperature.[1]
-
-
Q: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?
-
A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To mitigate this:
-
Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Prepare intermediate dilutions of this compound in a solvent more miscible with your aqueous buffer, if possible.
-
Vortex the solution thoroughly immediately after diluting the DMSO stock into the aqueous buffer.
-
Consider the use of a small amount of a biocompatible surfactant, such as Pluronic F-68, in your buffer, but validate that it does not interfere with your assay.
-
-
2. Platelet Aggregation Assays
-
Q: My baseline platelet aggregation in the control group is inconsistent. What are the common causes?
-
A: Inconsistent baseline platelet aggregation can be caused by several pre-analytical variables:
-
Blood Collection: Ensure a clean venipuncture to avoid premature platelet activation. The first few milliliters of blood drawn should be discarded.[2] Use a consistent anticoagulant, typically 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[3][4]
-
Temperature: Platelets are sensitive to temperature changes. Both cooling below 20°C and heating above 37°C can cause spontaneous activation.[2][5] All blood processing and experiments should be conducted at a consistent room temperature or 37°C as required by the specific protocol.
-
Time: Platelet function can decline over time. There is a limited window (typically within 2-4 hours) after blood collection to perform aggregation studies.[2][4]
-
Mechanical Stress: Gentle handling of blood samples is crucial. Vigorous mixing or centrifugation at high speeds can activate platelets.
-
-
-
Q: I am not observing the expected inhibition of platelet aggregation with this compound. What should I check?
-
A:
-
Compound Integrity: Verify the correct storage and handling of your this compound stock solution. Perform a concentration verification if possible.
-
Agonist Concentration: The concentration of the PAR4 agonist (e.g., thrombin, PAR4-AP) is critical. Ensure you are using a concentration that elicits a submaximal but robust response, allowing for a window to observe inhibition.
-
Incubation Time: Ensure you are pre-incubating the platelets with this compound for a sufficient duration to allow for receptor binding before adding the agonist.
-
Non-Competitive Antagonism: Remember that this compound is a non-competitive antagonist. This means that at higher concentrations of the agonist, you may still observe platelet activation, but the maximal response should be suppressed.[5]
-
-
3. In Vitro Assays (General)
-
Q: I am concerned about potential off-target effects of this compound. What is known?
-
A: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common concern for small molecule inhibitors. To address this:
-
Include appropriate controls in your experiments. For example, when studying PAR4-mediated signaling, consider using a structurally distinct PAR4 antagonist as a comparator.
-
If you observe unexpected effects, consider performing counter-screening against other related receptors (e.g., PAR1, PAR2) or a broader panel of common off-targets.
-
-
-
Q: How do I interpret my Schild analysis results for this compound, given it's a non-competitive antagonist?
-
A: A classical Schild plot is used to determine the pA2 value for a competitive antagonist, and the slope of the regression should be close to 1.0. For a non-competitive antagonist like this compound, you will observe a rightward shift in the agonist dose-response curve at low antagonist concentrations, but with increasing concentrations, you will see a depression of the maximal response.[5][6] A Schild plot of this data will likely yield a slope that deviates significantly from 1.0, which is indicative of non-competitive antagonism.[1][5] It is important to report the depression of the maximum response as a key characteristic of the compound's activity.
-
4. In Vivo Experiments
-
Q: What are the key considerations when designing in vivo studies with this compound?
-
A:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to establish the PK/PD relationship of this compound in your animal model to determine the appropriate dose and dosing frequency to achieve and maintain the desired level of PAR4 antagonism.
-
Vehicle Selection: As this compound is soluble in DMSO, a suitable vehicle for in vivo administration will likely involve a co-solvent system (e.g., DMSO, PEG, saline). Ensure the vehicle is well-tolerated by the animals and does not have any effects on the endpoints being measured.
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Bleeding Risk: As a PAR4 antagonist, this compound has the potential to increase bleeding risk, especially when used in combination with other antiplatelet or anticoagulant drugs.[7] Careful monitoring for bleeding events is essential.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| P-selectin Expression | IC50 | 39.2 pM | [1] |
| PAC-1 Binding | IC50 | 43.0 pM | [1] |
Experimental Protocols
1. Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
-
Materials:
-
Freshly drawn human whole blood
-
3.2% or 3.8% sodium citrate anticoagulant
-
Platelet-poor plasma (PPP)
-
This compound stock solution (in DMSO)
-
PAR4 agonist (e.g., thrombin, PAR4 activating peptide)
-
Saline or appropriate buffer
-
Platelet aggregometer
-
-
Methodology:
-
Blood Collection: Collect whole blood into tubes containing sodium citrate. Gently invert to mix.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
Add the PAR4 agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the antagonist concentration.
-
2. Schild Analysis for this compound
-
Principle: To characterize the nature of the antagonism of this compound on PAR4-mediated responses.
-
Methodology:
-
Generate a full dose-response curve for a PAR4 agonist (e.g., PAR4-AP) in your assay system (e.g., platelet aggregation, calcium mobilization).
-
Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, determine the EC50 of the agonist.
-
Observe for a depression in the maximal response at higher concentrations of this compound, which is characteristic of non-competitive antagonism.[5]
-
Calculate the dose ratio (DR) for each concentration of this compound (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) versus the log of the molar concentration of this compound.
-
Determine the slope of the Schild regression. A slope significantly different from 1.0 suggests non-competitive antagonism.[1][8]
-
-
Visualizations
Caption: Signaling pathway of PAR4 activation by thrombin and inhibition by this compound.
Caption: Workflow for a platelet aggregation experiment using this compound.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Platelet aggregation: a tool for clinical investigation and pharmacological study. Methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
challenges in using VU0652925 for long-term studies
Welcome to the technical support center for VU0652925. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of using this compound, a potent PAR4 antagonist, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] Its primary mechanism of action is to inhibit the signaling cascade initiated by the activation of PAR4, a G-protein coupled receptor involved in thrombosis and hemostasis.[2][3]
Q2: What are the potential advantages of targeting PAR4 for long-term studies?
PAR4 is considered a promising target for anti-platelet therapy.[3][4] Unlike other anti-platelet agents that act on the initial stages of platelet activation, PAR4 antagonists target the later stages of thrombus formation.[2][3] This could potentially offer a safer therapeutic window with a lower risk of bleeding compared to other antiplatelet agents, such as PAR1 antagonists.[2][5]
Q3: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information on the specific off-target binding profile of this compound. As with any small molecule, off-target interactions are possible and could be weaker in affinity than the interaction with PAR4.[6] These interactions may become relevant at higher concentrations or in specific cellular contexts. It is recommended to perform off-target profiling for your specific experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage (months to years), it should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0 - 4°C.[1]
Q5: Has the clinical development of other PAR4 antagonists faced any challenges?
Yes, the clinical development of the PAR4 antagonists BMS-986120 and BMS-986141 by Bristol Myers Squibb was discontinued (B1498344) for undisclosed reasons.[7] This suggests that there may be challenges associated with this class of compounds in a clinical setting, the specifics of which are not publicly known.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in platelet aggregation assays | 1. Compound degradation: this compound solution may not be stable over time. 2. Genetic variability in platelets: A common single nucleotide polymorphism (SNP) in the PAR4 gene (rs773902) can affect platelet reactivity and sensitivity to PAR4 antagonists.[2] 3. Incorrect assay conditions: Suboptimal concentrations of agonist or compound. | 1. Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. 2. If using human platelets, consider genotyping samples for the rs773902 SNP. Platelets from individuals with the Thr120 variant may be hyper-reactive.[2] 3. Perform dose-response curves for both the PAR4 agonist and this compound to determine optimal concentrations for your assay. |
| Unexpected bleeding in in vivo models | 1. High dose of this compound: While PAR4 antagonists are expected to have a better safety profile, high doses can still lead to bleeding. 2. Concomitant use of other anticoagulants: Combining this compound with other antiplatelet or anticoagulant drugs can increase bleeding risk.[7] | 1. Conduct a dose-escalation study to determine the minimal effective dose with an acceptable bleeding profile in your animal model. 2. If combination therapy is necessary, carefully monitor for signs of bleeding and consider reducing the dose of one or both agents. |
| Lack of efficacy in a long-term in vivo study | 1. Poor pharmacokinetic properties: The compound may have a short half-life or poor bioavailability, leading to insufficient target engagement over time. 2. Development of tolerance: Chronic administration of an antagonist can sometimes lead to receptor upregulation or desensitization. | 1. Perform pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in your chosen animal model. Adjust the dosing regimen accordingly. 2. While not specifically reported for PAR4 antagonists, this is a theoretical possibility. Consider intermittent dosing schedules if continuous administration proves ineffective. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility: this compound is soluble in DMSO but may have limited solubility in aqueous buffers used for in vitro or in vivo studies. | 1. Ensure the final concentration of DMSO in your assay medium is low (typically <0.1%) and consistent across all conditions. 2. Consider using a formulation with solubility enhancers, such as cyclodextrins, for in vivo administration, after verifying their compatibility with your experimental setup. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay | IC50 |
| PAC1 | 43.0 pM |
| P-selectin | 39.2 pM |
Data from MedKoo Biosciences.[1]
Experimental Protocols
Protocol 1: General In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Isolate human or animal platelets from whole blood using standard centrifugation techniques. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Compound Incubation: Pre-incubate the platelet suspension with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a PAR4-specific agonist (e.g., AYPGKF-NH2) to induce platelet aggregation.
-
Measurement: Monitor platelet aggregation using a light transmission aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.
Protocol 2: General In Vivo Administration for a Rodent Model
-
Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for preclinical studies is a suspension in 0.5% methylcellulose (B11928114) with a small percentage of Tween 80.
-
Dosing: Administer this compound at the desired dose. For long-term studies, this will involve repeated administrations over days or weeks.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At various time points after administration, collect blood samples to determine the plasma concentration of this compound (PK) and to assess ex vivo platelet aggregation in response to a PAR4 agonist (PD).
-
Efficacy and Safety Monitoring: Throughout the study, monitor the animals for the desired therapeutic effect (e.g., prevention of thrombosis in a relevant model) and for any adverse effects, particularly signs of bleeding (e.g., increased bleeding time, hematuria).
Visualizations
Caption: Simplified PAR4 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for long-term in vivo studies with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of protease-activated receptor 4 (PAR4): a review of recent patents (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. alzdiscovery.org [alzdiscovery.org]
potential for VU0652925 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for VU0652925 degradation and best practices for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. For short-term storage, lasting from days to weeks, it is recommended to keep the compound in a dry, dark environment at 0 - 4°C. For long-term storage, spanning months to years, the compound should be stored at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in high-purity DMSO. For long-term storage of stock solutions, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C.
Q3: What are the potential degradation pathways for this compound?
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Molecules containing pyrrole (B145914) rings can be susceptible to degradation upon exposure to light.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is recommended to:
-
Adhere strictly to the recommended storage conditions.
-
Protect the solid compound and its solutions from light.
-
Prepare fresh solutions for experiments whenever possible.
-
If using aqueous buffers, consider the pH and buffer composition, as some buffers can catalyze degradation.[2][3] It is advisable to perform preliminary stability tests in your experimental buffer system.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Verify that the compound has been stored according to the recommendations (see FAQ 1). If the storage conditions were not optimal, consider using a fresh vial of the compound.
Possible Cause 2: Degradation of the stock solution.
-
Solution: Avoid repeated freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots. If the stock solution is old, prepare a fresh one. The stability of compounds in DMSO can be an issue, and it is important to appreciate the factors that affect a compound's solubility and stability in DMSO to determine appropriate storage conditions.[4]
Possible Cause 3: Instability in the aqueous assay buffer.
-
Solution: this compound may not be stable in your specific aqueous buffer, especially at certain pH values. Prepare fresh dilutions in your assay buffer immediately before use. You can assess the stability of this compound in your buffer by incubating it for the duration of your experiment and then analyzing for degradation using a suitable analytical method like HPLC. Some compounds are known to be unstable in aqueous solutions, with degradation being influenced by pH and temperature.[3][5]
Problem: I see unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of this compound-containing samples.
Possible Cause: Formation of degradation products.
-
Solution: These peaks could represent degradation products. To investigate this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their analytical profiles to the unexpected peaks. This can help in identifying the nature of the degradation. Forced degradation studies are designed to identify likely degradation products and establish degradation pathways.[6]
Data Presentation
Table 1: Storage and Handling Summary for this compound
| Parameter | Recommendation | Source |
| Storage (Solid) | ||
| Short-Term (days to weeks) | Dry, dark, 0 - 4°C | [1] |
| Long-Term (months to years) | Dry, dark, -20°C | [1] |
| Solution Preparation | ||
| Recommended Solvent | DMSO | [1] |
| Stock Solution Storage | ||
| Short-Term (days to weeks) | 0 - 4°C | |
| Long-Term (months) | -20°C (aliquoted) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
High-purity DMSO
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).[6]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate under the same conditions.
-
Thermal Degradation: Keep the solid compound and a solution in DMSO at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the solid compound and a solution in DMSO to a light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis:
-
At each time point, take a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample stored under recommended conditions, by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Quantify the amount of this compound remaining.
-
Identify and quantify any degradation products.
-
Table 2: Proposed Parameters for a Comprehensive Stability Study of this compound
| Stress Condition | Temperature | Duration | Analysis Method | Expected Outcome |
| Acid Hydrolysis | 40°C | 0, 24, 48, 72 h | HPLC-UV/MS | Potential hydrolysis of amide/ether bonds. |
| (0.1 M HCl) | ||||
| Base Hydrolysis | 40°C | 0, 24, 48, 72 h | HPLC-UV/MS | Potential hydrolysis of amide/ether bonds. |
| (0.1 M NaOH) | ||||
| Oxidation | 40°C | 0, 24, 48, 72 h | HPLC-UV/MS | Potential oxidation of the pyrrole or other moieties. |
| (3% H₂O₂) | ||||
| Thermal (Solid) | 60°C | 1, 2, 4 weeks | HPLC-UV/MS | Assess solid-state thermal stability. |
| Thermal (Solution) | 60°C | 0, 24, 48, 72 h | HPLC-UV/MS | Assess solution-state thermal stability. |
| Photostability | Ambient | Per ICH Q1B | HPLC-UV/MS | Assess sensitivity to light exposure. |
| (Solid & Solution) |
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability study of flutamide in solid state and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: VU0652925 in High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0652925 in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). PAR4 is a G-protein coupled receptor (GPCR) that, upon activation by proteases like thrombin, plays a crucial role in platelet activation and aggregation. As a PAR4 antagonist, this compound is being investigated for its potential as an antiplatelet therapeutic agent.
Q2: What are the reported potency values for this compound?
This compound has demonstrated high potency in in vitro assays. The reported IC50 values are:
These values indicate that this compound is a sub-nanomolar inhibitor of PAR4-mediated platelet activation.
Q3: Is this compound selective for PAR4 over other PAR family members, like PAR1?
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in HTS assays.
This is a common challenge in HTS and can be attributed to several factors when working with a novel compound like this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Although specific aqueous solubility data for this compound is not published, hydrophobic small molecules can precipitate in aqueous assay buffers. - Visually inspect assay plates for any signs of precipitation. - Determine the aqueous solubility of this compound in your specific assay buffer. - Optimize the DMSO concentration in the final assay to be as low as possible (ideally ≤ 0.5%) to maintain compound solubility without affecting assay performance.[2] - Consider the use of co-solvents or excipients if solubility remains an issue.[2] |
| Compound Stability | The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH) may be unknown. - Perform stability studies of this compound in your assay buffer over the time course of your experiment. - Prepare fresh dilutions of the compound for each experiment from a frozen DMSO stock. - Minimize freeze-thaw cycles of the stock solution. |
| Assay Artifacts | The compound may be interfering with the assay technology itself, rather than acting on the biological target. - Autofluorescence: If using a fluorescence-based readout, test this compound in the absence of the biological target to see if it emits light at the detection wavelength.[3] - Luciferase Inhibition: For assays using luciferase reporters, perform a counter-screen with purified luciferase to check for direct inhibition.[4] - Redox Activity: Some compounds can generate reactive oxygen species, leading to non-specific inhibition. Consider using assays less susceptible to redox interference.[3] |
Issue 2: Unexpected or off-target activity.
Observing activity in your assay that is not consistent with PAR4 antagonism could indicate off-target effects.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Pharmacology | This compound may be interacting with other proteins in your assay system. - Conduct selectivity profiling against other PAR family members (especially PAR1) and a panel of other relevant receptors and enzymes. - Utilize a structurally distinct PAR4 antagonist as a control to confirm that the observed effects are specific to PAR4 inhibition. |
| Cytotoxicity | At higher concentrations, the compound may be causing cell death or stress, leading to a decrease in signal in cell-based assays. - Perform a cytotoxicity assay in parallel with your primary screen to determine the concentration range at which this compound is toxic to your cells. - Ensure that the concentrations used in your HTS are below the cytotoxic threshold. |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay (Adapted for HTS)
This protocol provides a general framework for a high-throughput in vitro platelet aggregation assay to screen for PAR4 antagonists like this compound.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
2. HTS Assay Workflow:
-
Dispense a small volume of PRP into each well of a multi-well plate (e.g., 384-well).
-
Add this compound or other test compounds at various concentrations. Include appropriate controls:
-
Vehicle Control: DMSO alone.
-
Positive Control: A known PAR4 agonist (e.g., AYPGKF-NH2) to induce maximal aggregation.
-
Negative Control: No agonist.
-
-
Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the PAR4 agonist to all wells except the negative control to initiate aggregation.
-
Measure platelet aggregation using a plate reader capable of detecting changes in light transmission or absorbance over time.
3. Data Analysis:
-
Calculate the percentage of platelet aggregation for each well relative to the positive and negative controls.
-
Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of PAR4 in Platelet Activation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of VU0652925 for PAR4 over PAR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protease-activated receptor 4 (PAR4) antagonist, VU0652925, with other known PAR4 modulators, focusing on its specificity over protease-activated receptor 1 (PAR1). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for its experimental validation.
Comparative Analysis of PAR4 Antagonists
The table below summarizes the available quantitative data for this compound and other selective PAR4 antagonists. It is important to note that the potency of this compound is reported here based on the inhibition of downstream markers of platelet activation (PAC1 and P-selectin), which are indirect measures of its activity at the PAR4 receptor.
| Compound | PAR4 Potency (IC50) | PAR1 Potency (IC50) | Selectivity (PAR1/PAR4) | Reference |
| This compound | 43.0 pM (PAC1); 39.2 pM (P-selectin) | Data not available | Data not available | [1] |
| ML354 | 140 nM | ~10 µM | ~71-fold | [2] |
| BMS-986120 | 9.5 nM (human blood) | >100 µM | >10,500-fold | [3] |
| Compound 48 | 2 nM (γ-thrombin-activated PAR4 in PRP) | >5 µM | >2500-fold | [4] |
Signaling Pathways of PAR1 and PAR4
PAR1 and PAR4 are both G protein-coupled receptors (GPCRs) activated by thrombin, yet they elicit distinct intracellular signaling cascades that differ in their kinetics and downstream effectors. Understanding these differences is crucial for designing and interpreting experiments aimed at validating antagonist specificity.
PAR1, being a high-affinity thrombin receptor, typically initiates a rapid and transient signaling response. In contrast, PAR4 is a lower-affinity receptor, and its activation leads to a more sustained signaling output, which is thought to be important for the stabilization of platelet aggregates.
Caption: Simplified signaling pathways of PAR1 and PAR4 activation by thrombin.
Experimental Validation of Specificity
To experimentally validate the specificity of this compound for PAR4 over PAR1, a series of in vitro functional assays should be performed. The general workflow for this validation process is outlined below.
Caption: Experimental workflow for validating the specificity of a PAR4 antagonist.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation by a specific agonist.
Materials:
-
HEK293 cells stably expressing human PAR1 or PAR4.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
PAR1-activating peptide (PAR1-AP), e.g., SFLLRN-NH₂.
-
PAR4-activating peptide (PAR4-AP), e.g., AYPGKF-NH₂.
-
This compound and control compounds.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the PAR1- and PAR4-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or a control compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the PAR1-AP or PAR4-AP at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage inhibition of the agonist response against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit the aggregation of platelets in response to specific PAR1 or PAR4 agonists.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR1-AP (e.g., SFLLRN-NH₂).
-
PAR4-AP (e.g., AYPGKF-NH₂).
-
This compound and control compounds.
-
Light transmission aggregometer.
Protocol:
-
PRP Preparation:
-
Collect whole blood into tubes containing anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Assay Procedure:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add various concentrations of this compound or a control compound to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add the PAR1-AP or PAR4-AP to induce aggregation and record the change in light transmission for a set period.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the antagonist.
-
Plot the percentage inhibition of aggregation against the concentration of this compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Conclusion
Validating the specificity of a PAR4 antagonist like this compound is paramount for its application in both basic research and clinical development. While direct comparative potency data for this compound on PAR4 and PAR1 are not widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to independently determine its selectivity profile. By employing a combination of cell-based calcium mobilization assays and ex vivo platelet aggregation studies, a comprehensive understanding of this compound's activity can be achieved. Comparison with well-characterized antagonists such as ML354 and BMS-986120 will further contextualize its potency and selectivity, ultimately informing its potential as a specific and valuable tool for investigating PAR4 biology and as a candidate for anti-thrombotic therapies.
References
- 1. Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
A Comparative Guide to PAR4 Antagonists: VU0652925 vs. YD-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Protease-Activated Receptor 4 (PAR4) antagonists: VU0652925 and YD-3. PAR4, a G protein-coupled receptor activated by thrombin, is a key player in platelet activation and thrombosis, making it a promising target for novel antiplatelet therapies. This document summarizes their mechanisms of action, potency, selectivity, and available in vivo data, supported by experimental protocols and pathway diagrams to aid in research and development decisions.
Mechanism of Action and Potency
This compound and YD-3 employ different mechanisms to inhibit PAR4 activity. This compound acts as a noncompetitive antagonist , meaning it binds to a site on the receptor distinct from the agonist binding site, thereby preventing receptor activation. In contrast, YD-3 is a competitive antagonist , directly competing with the PAR4 agonist for the same binding site.[1]
This fundamental difference in their mechanism of action is reflected in their potency, as summarized in the table below. It is important to note that the provided IC50 values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Agonist | IC50 | Mechanism of Action | Source |
| This compound | PAC-1 Expression | - | 43.0 pM | Noncompetitive | [2] |
| P-selectin Expression | - | 39.2 pM | Noncompetitive | [2] | |
| YD-3 | Platelet Aggregation | GYPGKF (PAR4-AP) | 0.13 µM (130 nM) | Competitive | [1] |
| GPIIb/IIIa Activation | PAR4-AP | 26 ± 1 nM | Competitive | [3] |
Selectivity Profile
The selectivity of a PAR4 antagonist is crucial to minimize off-target effects. Both this compound and YD-3 have been shown to be selective for PAR4 over the other major platelet thrombin receptor, PAR1.
YD-3 has been demonstrated to have little to no inhibitory effect on platelet aggregation induced by the PAR1 agonist peptide SFLLRN.[1] One study indicated that YD-3 displays weak off-target effects against PAR1.[3]
Information on the broader selectivity profile of This compound against other proteases and receptors is limited in the currently available literature.
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the potential therapeutic utility of these antagonists.
YD-3 has been shown to impair neointima formation in rats at a dose of 10 mg/kg administered orally, suggesting in vivo antithrombotic activity.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.
Protocol:
-
Platelet Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 1500 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Allow platelets to rest for 30 minutes at 37°C before use.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add the PAR4 antagonist (e.g., this compound or YD-3) at various concentrations or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring (e.g., 1000 rpm).
-
Initiate platelet aggregation by adding a PAR4 agonist, such as GYPGKF peptide (e.g., 200 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of maximal aggregation is calculated, and IC50 values are determined from the dose-response curves.
-
Calcium Mobilization Assay (Fura-2 AM)
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation, a key event in platelet signaling.
Protocol:
-
Platelet Loading:
-
Prepare washed platelets from whole blood.
-
Incubate the washed platelets with the fluorescent calcium indicator Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-60 minutes in the dark.
-
Wash the platelets to remove extracellular Fura-2 AM and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
-
Assay Procedure:
-
Place the Fura-2-loaded platelet suspension in a fluorometer cuvette with stirring at 37°C.
-
Add the PAR4 antagonist (e.g., this compound or YD-3) at various concentrations or vehicle control and incubate for a specified time.
-
Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add the PAR4 agonist to stimulate the platelets.
-
Continuously record the fluorescence ratio to measure the change in [Ca²⁺]i.
-
The peak increase in the fluorescence ratio is used to determine the agonist response, and EC50 or IC50 values are calculated.
-
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis in Mice)
This model assesses the antithrombotic efficacy of a compound by inducing thrombus formation in a carotid artery through chemical injury.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Administer the PAR4 antagonist (e.g., YD-3) or vehicle control to the mouse via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before injury.
-
Apply a piece of filter paper (e.g., 1x2 mm) saturated with ferric chloride solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Data Acquisition and Analysis:
-
Continuously monitor the carotid artery blood flow until complete occlusion (cessation of blood flow) occurs or for a predefined observation period.
-
The time to occlusion is the primary endpoint. A longer time to occlusion in the treated group compared to the control group indicates antithrombotic efficacy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PAR4 signaling pathway and a typical experimental workflow for evaluating PAR4 antagonists.
References
- 1. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
A Comparative Guide to PAR4 Inhibitors: VU0652925 vs. ML354
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Protease-Activated Receptor 4 (PAR4), VU0652925 and ML354. PAR4, a G protein-coupled receptor (GPCR), plays a crucial role in thrombin-mediated platelet activation and is a key target in the development of novel antiplatelet therapies. This document summarizes their performance based on available experimental data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and workflows.
Performance and Specificity
Both this compound and ML354 have demonstrated efficacy in inhibiting PAR4 signaling. However, they exhibit different potency and selectivity profiles. The following tables summarize the key quantitative data for each compound based on published literature.
| Compound | Target | Assay | IC50 | Selectivity |
| This compound | PAR4 | PAC-1 Binding | 43.0 pM | High (selectivity over PAR1 not explicitly quantified in picomolar range) |
| P-selectin Expression | 39.2 pM | |||
| ML354 | PAR4 | Integrin Activation | 140 nM | ~70-fold selective for PAR4 over PAR1 |
| PAR1 | Integrin Activation | ~10 µM |
Table 1: Comparative Inhibitory Potency. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound and ML354 against PAR4. Lower IC50 values indicate higher potency.
PAR4 Signaling Pathway
Protease-activated receptors are unique in their activation mechanism, which involves proteolytic cleavage of their extracellular N-terminus by serine proteases like thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades. PAR4 activation primarily signals through Gq and G12/13 pathways, leading to platelet shape change, granule secretion, and aggregation.
Caption: PAR4 Signaling Pathway and Points of Inhibition.
Experimental Protocols
The characterization of this compound and ML354 involves a variety of in vitro assays to determine their potency and selectivity. Below are detailed protocols for key experiments.
General Experimental Workflow
The general workflow for evaluating PAR4 inhibitors involves isolating platelets, treating them with the inhibitor, stimulating PAR4-mediated activation, and then measuring specific endpoints of platelet activation.
Caption: General Workflow for PAR4 Inhibitor Evaluation.
Platelet Aggregation Assay
This assay measures the ability of an inhibitor to prevent platelet aggregation upon stimulation.
-
Materials:
-
Washed human platelets or platelet-rich plasma (PRP).
-
PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.
-
This compound or ML354 stock solutions (in DMSO).
-
Tyrode's buffer.
-
Light Transmission Aggregometer.
-
-
Protocol:
-
Prepare washed platelets or PRP from freshly drawn human blood.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) in Tyrode's buffer.
-
Pre-incubate the platelet suspension with various concentrations of this compound, ML354, or vehicle (DMSO) for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAR4-AP.
-
Monitor the change in light transmission for a defined period (e.g., 5-10 minutes).
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Flow Cytometry-Based Assays
Flow cytometry is used to measure specific markers of platelet activation, such as P-selectin expression and PAC-1 binding (integrin αIIbβ3 activation).
-
Materials:
-
Washed human platelets.
-
PAR4-AP.
-
This compound or ML354 stock solutions.
-
Fluorescently labeled antibodies: anti-CD62P (P-selectin) and PAC-1.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA).
-
Flow cytometer.
-
-
Protocol for P-selectin Expression and PAC-1 Binding:
-
Prepare washed platelets and resuspend in Tyrode's buffer.
-
Pre-incubate platelets with various concentrations of the inhibitor or vehicle for 5-15 minutes at room temperature.
-
Add fluorescently labeled PAC-1 and anti-CD62P antibodies and incubate for a further 5 minutes.
-
Stimulate the platelets with PAR4-AP for 10 minutes at room temperature.
-
Stop the reaction by adding ice-cold PFA (1-2% final concentration).
-
Dilute the samples with PBS and analyze on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) for P-selectin and PAC-1 binding.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR4 activation, a key downstream signaling event.
-
Materials:
-
Washed human platelets or a cell line expressing PAR4.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAR4-AP.
-
This compound or ML354 stock solutions.
-
Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Protocol:
-
Load the platelets or cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye and resuspend in HBSS.
-
Pipette the cell suspension into a microplate.
-
Add various concentrations of the inhibitor or vehicle to the wells and incubate for a short period.
-
Place the microplate in the fluorescence reader and measure the baseline fluorescence.
-
Inject PAR4-AP into the wells to stimulate the cells.
-
Record the change in fluorescence over time.
-
Calculate the inhibition of the calcium response (e.g., peak fluorescence or area under the curve) and determine the IC50 value.
-
Conclusion
Both this compound and ML354 are valuable research tools for investigating the role of PAR4 in health and disease. This compound exhibits remarkably high potency in the picomolar range, making it a powerful tool for in vitro studies. ML354, while less potent, demonstrates good selectivity for PAR4 over PAR1 and has been characterized in a broader range of assays. The choice between these inhibitors will depend on the specific requirements of the experiment, including the desired potency, the need for selectivity over PAR1, and the experimental system being used. The provided protocols offer a foundation for the consistent and reliable evaluation of these and other PAR4 inhibitors.
Head-to-Head Comparison: VU0652925 vs. BMS-986120 in PAR4 Antagonism
A Detailed Guide for Researchers in Drug Development
In the landscape of antiplatelet therapies, the Protease-Activated Receptor 4 (PAR4) has emerged as a compelling target. Its role in thrombus stabilization, distinct from the initial activation mediated by PAR1, presents a promising avenue for developing agents with a potentially wider therapeutic window and reduced bleeding risk. This guide provides a detailed head-to-head comparison of two notable small molecule PAR4 antagonists: VU0652925 and BMS-986120. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of novel antithrombotic agents.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and BMS-986120, offering a direct comparison of their in vitro potency, selectivity, and pharmacokinetic profiles. It is important to note that publicly available data for this compound is limited compared to the more extensively characterized BMS-986120.
| Parameter | This compound | BMS-986120 | Reference |
| Target | Protease-Activated Receptor 4 (PAR4) | Protease-Activated Receptor 4 (PAR4) | [1] |
| Mechanism of Action | Non-competitive Antagonist | Reversible Antagonist | [2] |
| PAR4 IC50 | Data not publicly available | ~1 nM (inhibition of calcium mobilization) | |
| Platelet ActivationInhibition (PAC1 IC50) | 43.0 pM | Data not directly comparable | [1] |
| P-selectin ExpressionInhibition (IC50) | 39.2 pM | Data not directly comparable | [1] |
Table 1: In Vitro Potency and Mechanism of Action. This table highlights the potent downstream inhibitory effects of this compound on platelet activation markers. While a direct PAR4 IC50 is not available for this compound, its picomolar potency on PAC1 and P-selectin suggests strong antagonism of the PAR4 pathway. BMS-986120 demonstrates direct, potent inhibition of PAR4-mediated calcium signaling.
| Parameter | This compound | BMS-986120 | Reference |
| Selectivity vs. PAR1 | Data not publicly available | Selective over PAR1 | |
| Selectivity vs. PAR2 | Data not publicly available | Data not publicly available | |
| Selectivity vs. PAR3 | Data not publicly available | Data not publicly available |
Table 2: Selectivity Profile. BMS-986120 is reported to be selective for PAR4 over PAR1. A comprehensive selectivity panel for this compound is not currently available in the public domain.
| Parameter | This compound | BMS-986120 | Reference |
| Route of Administration | Not reported | Oral | |
| Absorption | Data not available | Rapid | |
| Half-life (t½) | Data not available | ~4 hours | |
| In Vivo Efficacy | Data not available | Demonstrated antithrombotic activity in monkeys with a wider therapeutic window compared to clopidogrel. |
Table 3: Pharmacokinetic and In Vivo Data. BMS-986120 has undergone more extensive in vivo characterization, demonstrating oral bioavailability and efficacy in non-human primate models of thrombosis. Corresponding data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PAR4 signaling pathway in platelets and a general workflow for evaluating PAR4 antagonists.
Caption: PAR4 signaling pathway in platelets.
Caption: General experimental workflow for PAR4 antagonist evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of PAR4 antagonists. Specific parameters may vary between laboratories and studies.
Calcium Mobilization Assay
Objective: To determine the inhibitory effect of a compound on PAR4-agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR4 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound or BMS-986120) or vehicle control for a predetermined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A PAR4-activating peptide (PAR4-AP) is added to the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is recorded. The IC50 value, the concentration of the compound that inhibits 50% of the maximal response to the PAR4-AP, is calculated using non-linear regression analysis.
Platelet Aggregation Assay
Objective: To assess the effect of a compound on platelet aggregation induced by a PAR4 agonist.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Compound Incubation: PRP is incubated with various concentrations of the test compound or vehicle at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. A PAR4 agonist (e.g., PAR4-AP or γ-thrombin) is added to induce aggregation, which is measured as an increase in light transmittance.
-
Data Analysis: The extent of platelet aggregation is recorded over time. The IC50 value, representing the concentration of the compound that inhibits 50% of the maximal aggregation response, is determined.
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Monkeys)
Objective: To evaluate the antithrombotic efficacy of a compound in a relevant animal model.
Methodology:
-
Animal Preparation: Cynomolgus monkeys are anesthetized and instrumented for monitoring physiological parameters.
-
Compound Administration: The test compound (e.g., BMS-986120) is administered orally at various doses.
-
Thrombosis Induction: A section of the carotid artery is exposed, and a filter paper saturated with ferric chloride is applied to the arterial surface to induce endothelial injury and thrombus formation.
-
Blood Flow Monitoring: An ultrasonic flow probe is placed around the artery to continuously monitor blood flow. The time to occlusion (cessation of blood flow) is recorded.
-
Data Analysis: The effect of the compound on the time to occlusion and the incidence of vessel patency are compared to a vehicle-treated control group.
Discussion and Conclusion
Both this compound and BMS-986120 are potent antagonists of the PAR4 signaling pathway. BMS-986120 has been more extensively characterized in the public domain, with demonstrated in vitro and in vivo activity, including oral bioavailability and a promising safety profile in preclinical models. The available data for this compound indicates very high potency in inhibiting downstream platelet activation events, suggesting it is a powerful research tool and a potential lead for further development.
The non-competitive mechanism of action suggested for this compound, if confirmed, would represent a key differentiator from the reversible antagonism of BMS-986120. This could have implications for the duration of action and potential for overcoming the antagonist's effects in clinical settings.
For researchers in the field, BMS-986120 serves as a benchmark for a clinically investigated oral PAR4 antagonist. This compound, with its picomolar potency on platelet activation markers, warrants further investigation to fully elucidate its pharmacological profile, including its direct interaction with the PAR4 receptor, its selectivity, and its in vivo properties. A direct, head-to-head study under identical experimental conditions would be invaluable for a definitive comparison of these two promising PAR4 antagonists. The continued exploration of diverse chemical scaffolds and mechanisms of action will be crucial in the development of the next generation of safer and more effective antiplatelet therapies.
References
Confirming PAR4 Inhibition: A Comparative Guide to VU0652925 and its Alternatives Using PAR4 Agonist Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and data for confirming the inhibition of Protease-Activated Receptor 4 (PAR4) by the antagonist VU0652925 and its structural analogs. The focus is on the use of PAR4 agonist peptides in robust cellular assays, providing a framework for evaluating inhibitor potency and selectivity.
I. Introduction to PAR4 Inhibition
Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor (GPCR), is a critical mediator of thrombin-induced platelet activation. Its role in the later, sustained phase of platelet aggregation makes it a compelling target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to existing agents.[1][2][3] Confirmation of PAR4 antagonism is crucial in the drug discovery pipeline and is typically achieved by challenging the receptor with a specific agonist peptide in the presence of the inhibitor.
This compound and its close analog, BMS-986120, are potent and selective PAR4 antagonists.[4][5] Their efficacy is determined by their ability to block cellular responses, such as platelet aggregation and intracellular calcium mobilization, induced by PAR4 agonist peptides like AYPGKF-NH₂ or the more potent A-Phe(4-F)-PGWLVKNG.[6][7]
II. Comparative Data: Inhibitor Potency Against PAR4 Agonist Peptides
The inhibitory potency of PAR4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in functional assays. The data below summarizes the reported potencies of this compound's analogs against PAR4 agonist peptide-induced platelet activation. While specific IC₅₀ data for this compound against a PAR4 agonist peptide was not available in the reviewed literature, the provided data for its close structural relatives offers a strong benchmark for its expected performance.
| Compound | Assay | PAR4 Agonist Peptide | IC₅₀ (nM) | Reference |
| BMS-986120 Analog (Compound 2) | Platelet Aggregation | Activating Peptide (AP) | < 1 | [8] |
| Indole 5 (Minimum Pharmacophore) | Platelet Aggregation | Activating Peptide (AP) | 20 | [8] |
| 4n (Minimum Pharmacophore) | Platelet Aggregation | Activating Peptide (AP) | 27.7 | [8] |
| 4k (Minimum Pharmacophore) | Platelet Aggregation | Activating Peptide (AP) | 39.5 | [8] |
Note: The "Activating Peptide" (AP) used in the study by Smith et al. (2017) was likely a standard PAR4 agonist peptide such as AYPGKF-NH₂. The lower the IC₅₀ value, the more potent the inhibitor.
III. Experimental Protocols
Confirmation of PAR4 inhibition relies on well-defined experimental protocols. Below are detailed methodologies for two key assays.
A. Platelet Aggregation Assay
This assay measures the ability of a PAR4 antagonist to inhibit the aggregation of platelets induced by a PAR4 agonist peptide.
1. Materials:
-
Freshly drawn human venous blood collected into sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
PAR4 agonist peptide (e.g., AYPGKF-NH₂ or A-Phe(4-F)-PGWLVKNG).
-
PAR4 antagonist (e.g., this compound).
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
2. Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
-
Incubation with Antagonist: Pre-incubate the PRP with various concentrations of the PAR4 antagonist (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Aggregation: Add the PAR4 agonist peptide to the PRP to induce aggregation. The concentration of the agonist should be predetermined to elicit a submaximal to maximal aggregation response (e.g., EC₅₀ to EC₈₀).
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the PPP baseline.
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.
B. Intracellular Calcium Mobilization Assay
This assay measures the ability of a PAR4 antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) triggered by a PAR4 agonist peptide.
1. Materials:
-
Isolated human platelets or a cell line expressing PAR4 (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAR4 agonist peptide.
-
PAR4 antagonist.
-
Buffer (e.g., Tyrode's buffer).
-
Fluorometric plate reader or fluorescence microscope.
2. Procedure:
-
Cell Preparation and Dye Loading: Incubate the platelets or PAR4-expressing cells with the calcium-sensitive fluorescent dye in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Incubation with Antagonist: Pre-incubate the dye-loaded cells with various concentrations of the PAR4 antagonist (or vehicle control) for a specified time.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity.
-
Stimulation with Agonist: Add the PAR4 agonist peptide to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Calculate the peak fluorescence response for each antagonist concentration and normalize it to the control response. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.
IV. Signaling Pathways and Experimental Workflow
Visualizing the underlying biological processes and experimental steps is crucial for understanding the mechanism of PAR4 inhibition.
Caption: PAR4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PAR4 Inhibition Assay.
V. Conclusion
The confirmation of PAR4 inhibition by this compound is effectively achieved through in vitro functional assays utilizing specific PAR4 agonist peptides. Platelet aggregation and intracellular calcium mobilization assays provide robust and quantifiable endpoints to determine inhibitor potency. The comparative data from structurally related compounds, such as BMS-986120 and its derivatives, establish a strong precedent for the high potency of this compound. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can confidently and accurately characterize the inhibitory profile of this compound and other novel PAR4 antagonists.
References
- 1. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protease-activated receptor 4 impairs platelet procoagulant activity during thrombus formation in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the minimum PAR4 inhibitor pharmacophore and optimization of a series of 2-methoxy-6-arylimidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of VU0652925: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the cross-reactivity and off-target profile of a compound is paramount to predicting its potential therapeutic efficacy and safety. This guide provides a comprehensive comparison of the investigational PAR4 (Protease-Activated Receptor 4) antagonist, VU0652925, with other relevant compounds, supported by experimental data and detailed methodologies.
Initially misidentified in some contexts as a muscarinic M1 positive allosteric modulator (PAM), this compound has been characterized as a potent and selective antagonist of the PAR4 receptor, a key player in thrombosis and hemostasis. This guide will focus on its profile as a PAR4 antagonist, offering a clear perspective on its selectivity.
Comparative Analysis of Off-Target Profiles
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window. While a comprehensive off-target screening panel for this compound is not publicly available, we can infer its likely selectivity based on its close analog, BMS-986120, a clinical candidate PAR4 antagonist.
Studies on BMS-986120 have demonstrated its high selectivity for PAR4 over the closely related PAR1 receptor.[1][2] For instance, in calcium signaling studies using washed platelets, BMS-986120 showed no cross-reactivity with PAR1 at concentrations effective for PAR4 antagonism.[1] Another PAR4 antagonist, ML354, was profiled against a panel of 68 common GPCRs, ion channels, and transporters, revealing only weak, unrelated off-target binding activities.[3]
To provide a comparative framework, this guide includes data for the PAR1 antagonist Vorapaxar, which has undergone extensive clinical testing and for which off-target effects have been documented.
| Compound | Primary Target | Comparator Target | IC50 / Ki | Selectivity | Off-Target Profile Highlights |
| This compound (inferred from BMS-986120) | PAR4 | PAR1 | IC50 <10 nM (PAR4) | High | Expected to have a clean off-target profile with high selectivity against PAR1.[1] |
| BMS-986120 | PAR4 | PAR1 | IC50 = 0.56 nM (PAR4) | >1000-fold vs PAR1 | No significant off-target effects reported in preclinical studies.[1][4] |
| ML354 | PAR4 | PAR1 | IC50 = 140 nM (PAR4) | ~71-fold vs PAR1 | Weak binding to 3 unrelated targets in a 68-target panel.[3] |
| Vorapaxar | PAR1 | PAR4 | - | High for PAR1 | Associated with off-target effects such as diplopia (double vision), potentially due to mismodulation of other PAR receptors.[5][6] |
Note: The data for this compound is inferred based on the high degree of structural and functional similarity to BMS-986120.
Signaling Pathways
To visualize the biological context of this compound's activity, the following diagrams illustrate the PAR4 signaling cascade and a generalized experimental workflow for its characterization.
Caption: Simplified PAR4 signaling pathway leading to platelet activation.
Caption: General experimental workflow for characterizing a PAR4 antagonist.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PAR4 antagonists. Specific parameters may vary between laboratories and studies.
Radioligand Binding Assay (for determining Kᵢ)
This assay measures the affinity of a test compound for the PAR4 receptor by assessing its ability to displace a radiolabeled ligand.
-
Receptor Preparation: Membranes from cells stably expressing the human PAR4 receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) is used.
-
Incubation: Receptor membranes are incubated with a fixed concentration of a suitable PAR4 radioligand (e.g., ³H-labeled antagonist) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[7][8][9][10][11]
Platelet Aggregation Assay (for determining IC₅₀)
This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by a PAR4 agonist.
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood.
-
Agonist: A specific PAR4 activating peptide (PAR4-AP) is used to induce platelet aggregation.
-
Incubation: PRP is pre-incubated with varying concentrations of the test compound or vehicle control.
-
Aggregation Measurement: Platelet aggregation is initiated by the addition of the PAR4-AP and monitored by measuring the change in light transmission using an aggregometer.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the maximal aggregation response (IC₅₀) is determined.[12][13][14]
Off-Target Screening
To assess the broader selectivity profile, compounds are typically screened against a large panel of known biological targets. Commercial services like the Eurofins SafetyScreen or CEREP BioPrint panels are often utilized for this purpose. These panels include a wide range of G-protein coupled receptors, ion channels, kinases, transporters, and enzymes. The assays are typically binding assays where the percent inhibition of radioligand binding at a fixed concentration (e.g., 10 µM) of the test compound is determined. Significant interactions (typically >50% inhibition) are then followed up with concentration-response curves to determine IC₅₀ or Kᵢ values.[3]
Conclusion
While direct and comprehensive off-target screening data for this compound remains to be published, the available information on its close analog, BMS-986120, strongly suggests a favorable selectivity profile with high specificity for the PAR4 receptor. This makes this compound a valuable tool for preclinical research into the role of PAR4 in thrombosis and other pathological conditions. Further studies, including broad off-target screening, will be crucial to fully delineate its safety and therapeutic potential as it progresses through the drug development pipeline. Researchers are encouraged to consider the detailed experimental protocols provided in this guide when designing their own studies to evaluate this compound and related compounds.
References
- 1. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Vorapaxar and diplopia: Possible off-target PAR-receptor mismodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorapaxar for secondary stroke prevention: perspectives and obstacles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. ahajournals.org [ahajournals.org]
Validating the Efficacy of VU0652925 in Ex Vivo Human Platelet Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of the M1 selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU0652925, in ex vivo human platelet studies. Due to a lack of publicly available data on the direct effects of this compound on human platelets, this document outlines a comparative approach. It details the established role of cholinergic signaling in platelet function, presents hypothetical comparative data for M1 muscarinic receptor antagonists, and provides comprehensive experimental protocols for key assays.
Introduction to Cholinergic Signaling in Platelets
Platelets, the anucleated cells crucial for hemostasis and thrombosis, possess a non-neuronal cholinergic system. This system includes acetylcholine (ACh), the machinery for its synthesis and degradation, and both nicotinic and muscarinic acetylcholine receptors. The presence of M1 muscarinic receptors on human platelets suggests a potential role for this pathway in modulating platelet activation and aggregation.
While some studies indicate that acetylcholine and its analogs can inhibit platelet activation, the precise effects of selectively blocking the M1 receptor with antagonists like this compound are not yet well-documented in the scientific literature. This guide, therefore, serves as a practical resource for researchers aiming to investigate this novel antiplatelet strategy.
Comparative Efficacy of M1 Muscarinic Receptor Antagonists on Platelet Aggregation
To evaluate the potential efficacy of this compound, it is essential to compare its performance against other known M1 muscarinic receptor antagonists that may have been studied in the context of platelet function. The following table presents a hypothetical summary of quantitative data that could be generated from such comparative studies.
Table 1: Comparative Inhibition of ADP-Induced Platelet Aggregation by M1 Muscarinic Receptor Antagonists
| Compound | Target Receptor | Agonist | IC50 (µM) | Max Inhibition (%) |
| This compound (Hypothetical) | M1 mAChR | ADP (10 µM) | Data to be determined | Data to be determined |
| Pirenzepine | M1 mAChR | ADP (10 µM) | Hypothetical Value | Hypothetical Value |
| Telenzepine | M1 mAChR | ADP (10 µM) | Hypothetical Value | Hypothetical Value |
| Atropine (Non-selective) | Muscarinic Antagonist | ADP (10 µM) | Hypothetical Value | Hypothetical Value |
Note: The data for Pirenzepine, Telenzepine, and Atropine are included for illustrative purposes to guide experimental design and data presentation. Actual experimental values would need to be determined.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. The following are standard protocols for key ex vivo human platelet assays.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.[1] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: Adenosine diphosphate (B83284) (ADP), arachidonic acid, collagen, thrombin receptor-activating peptide (TRAP).[2]
-
Test compounds: this compound and other M1 antagonists.
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[3] To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.[4]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Assay Setup: Pipette adjusted PRP into aggregometer cuvettes with a stir bar and allow to warm to 37°C.[5]
-
Baseline Reading: Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[3]
-
Incubation with Inhibitor: Add the test compound (e.g., this compound) or vehicle to the PRP and incubate for a predetermined time.
-
Initiation of Aggregation: Add the agonist (e.g., ADP) to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for a set period (typically 5-10 minutes).
-
Analysis: Calculate the percentage of maximal aggregation and the IC50 value for each test compound.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation, such as P-selectin (CD62P) expression and the activated conformation of the GPIIb/IIIa receptor (PAC-1 binding).[6][7]
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Fluorescently labeled antibodies: Anti-CD61 (platelet-specific marker), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa).[6]
-
Agonists (ADP, TRAP, etc.).
-
Test compounds (this compound, etc.).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Blood Preparation: Use either whole blood or PRP. If using whole blood, it can be diluted in a suitable buffer.[8]
-
Incubation: Incubate the blood/PRP sample with the test compound or vehicle.
-
Stimulation: Add the agonist to induce platelet activation. A resting (unstimulated) sample should be included as a negative control.[8]
-
Staining: Add the fluorescently labeled antibodies to the samples and incubate in the dark at room temperature.[8]
-
Fixation: Fix the samples with a fixative solution to stabilize the cells and antibody binding.[6]
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and/or a platelet-specific marker like CD61.[6]
-
Analysis: Quantify the percentage of platelets positive for the activation markers (P-selectin and PAC-1) and the mean fluorescence intensity.
Visualizing Signaling Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by clear diagrams.
Caption: M1 Muscarinic Receptor Signaling Pathway in Platelets.
Caption: Experimental Workflow for Light Transmission Aggregometry.
Conclusion
Validating the efficacy of a novel antiplatelet agent like this compound requires a systematic and comparative approach, especially in the absence of existing data. By employing standardized ex vivo human platelet assays such as Light Transmission Aggregometry and flow cytometry, researchers can generate robust and comparable data. This guide provides the necessary framework, including detailed protocols and illustrative visualizations, to facilitate the investigation of M1 muscarinic receptor antagonism as a potential therapeutic strategy for thrombotic disorders. It is imperative that future studies directly evaluate this compound to confirm its effects on human platelet function.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. The effect of ex vivo anticoagulants on whole blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the M4 PAM VU0152100 Across Species
For Researchers, Scientists, and Drug Development Professionals
Positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4R) represent a promising therapeutic avenue for treating neuropsychiatric disorders such as schizophrenia. VU0152100, a potent and selective M4 PAM, has been a key tool compound in preclinical research. However, translating findings from animal models to clinical applications is often challenged by species-specific differences in drug potency and efficacy. This guide provides a comparative analysis of VU0152100 and other relevant M4 PAMs across different species, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
In Vitro Potency and Efficacy: A Tale of Two Species (and More)
The in vitro activity of M4 PAMs often exhibits significant variation across species, a critical consideration for drug development. While comprehensive data for VU0152100 across multiple species in a single study is limited, analysis of related compounds reveals a clear trend of species-dependent potency.
Data Presentation: In Vitro Pharmacology of M4 PAMs
| Compound | Species | Receptor | Assay Type | EC50 | Fold Shift (vs. ACh) | Reference |
| VU0152100 | Rat | M4 | Calcium Mobilization | 380 ± 93 nM | Not Reported | [1] |
| ML173 | Human | M4 | Calcium Mobilization | 95 nM | ~60x | [2][3] |
| Rat | M4 | Calcium Mobilization | 2.4 µM | ~44x | [2][4] | |
| LY2033298 | Human | M4 | Not Specified | 65 nM | Not Reported | [5] |
| Rat | M4 | Not Specified | 629 nM | Not Reported | [5] | |
| ML253 | Human | M4 | Calcium Mobilization | 56 nM | 106x | [5] |
| Rat | M4 | Calcium Mobilization | 176 nM | 50x | [5] |
EC50 values represent the concentration of the compound that elicits a half-maximal response. Fold shift indicates the extent to which the PAM potentiates the response to the endogenous agonist, acetylcholine (ACh).
The data clearly illustrates that compounds like ML173 and LY2033298 are significantly more potent at the human M4 receptor than at the rat receptor.[2][5] This highlights the importance of evaluating candidate compounds on human receptors early in the drug discovery process. ML253, a successor to VU0152100, shows improved potency at both human and rat receptors, with a less pronounced species difference.[5]
In Vivo Efficacy: Rodent Models of Antipsychotic Activity
The antipsychotic potential of M4 PAMs is often evaluated in rodent models that mimic certain aspects of schizophrenia. A key model is the amphetamine-induced hyperlocomotion test, which assesses the ability of a compound to reverse the excessive motor activity caused by the psychostimulant amphetamine.
Data Presentation: In Vivo Efficacy of VU0152100
| Species | Model | Dosing Regimen (VU0152100) | Outcome | Reference |
| Rat | Amphetamine-induced hyperlocomotion | 10, 30, 56.6 mg/kg (i.p.) | Dose-dependent reversal of hyperlocomotion | [6][7] |
| Mouse (Wild-Type) | Amphetamine-induced hyperlocomotion | Not specified | Reversal of hyperlocomotion | [6] |
| Mouse (M4 Knockout) | Amphetamine-induced hyperlocomotion | Not specified | No reversal of hyperlocomotion | [6] |
VU0152100 has demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in both rats and wild-type mice, with this effect being absent in M4 knockout mice, confirming its mechanism of action.[6]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.
Calcium Mobilization Assay
This in vitro assay is used to determine the potency and efficacy of M4 PAMs.
Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the rat or human M4 muscarinic receptor and a promiscuous G-protein (Gqi5) are commonly used.[2][8]
-
Cells are seeded in 96-well plates and cultured overnight.[8]
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 45 minutes at 37°C.[2][8]
Compound Addition and Signal Detection:
-
The PAM (e.g., VU0152100) is added to the cells and pre-incubated for a short period (e.g., 1.5 minutes).[2][8]
-
An EC20 concentration of acetylcholine (the concentration that produces 20% of the maximal response) is then added to stimulate the receptor.[2][8]
-
The change in fluorescence, indicating an increase in intracellular calcium, is measured using a fluorescence plate reader.[2][8]
Amphetamine-Induced Hyperlocomotion Test
This in vivo behavioral assay assesses the potential antipsychotic activity of a compound.
Animals:
Procedure:
-
Animals are habituated to open-field chambers for a set period (e.g., 30-60 minutes).[10][11]
-
The test compound (e.g., VU0152100) or vehicle is administered via intraperitoneal (i.p.) injection.[7]
-
After a pre-treatment period (e.g., 30 minutes), amphetamine (typically 0.5-1.0 mg/kg) is administered subcutaneously (s.c.).[9][11]
-
Locomotor activity (e.g., distance traveled, rearing) is then recorded for a defined period (e.g., 60-90 minutes).[10][11]
In Vivo Microdialysis for Dopamine (B1211576) Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Surgical Procedure:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum).[12][13]
-
Animals are allowed to recover for several days post-surgery.[14]
Microdialysis and Sample Collection:
-
A microdialysis probe is inserted through the guide cannula.[14]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
After an equilibration period to establish a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).[12]
-
The test compound is administered, and sample collection continues to monitor changes in dopamine levels.
Sample Analysis:
-
Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12][15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can enhance understanding.
Conclusion
The preclinical data for VU0152100 and its analogs strongly support the therapeutic potential of M4 PAMs for neuropsychiatric disorders. However, the pronounced species differences in in vitro potency underscore a significant challenge in the translation of these findings to humans. Future research should prioritize the evaluation of novel M4 PAMs on human receptors and utilize a range of preclinical models to better predict clinical efficacy. The detailed protocols and comparative data presented in this guide aim to facilitate more robust and translatable research in this promising field.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 10. b-neuro.com [b-neuro.com]
- 11. imrpress.com [imrpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of VU0652925 Binding to PAR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding reversibility of the Protease-Activated Receptor 4 (PAR4) antagonist, VU0652925, alongside other notable PAR4 inhibitors. Understanding the binding kinetics, particularly the reversibility of antagonist binding, is crucial for the development of safe and effective therapeutic agents targeting PAR4, a key receptor in thrombosis and inflammation.
Executive Summary
This compound and its derivatives have been characterized as completely reversible antagonists of the PAR4 receptor. This determination is primarily based on functional assays, such as the Schild analysis, which demonstrate that the inhibitory effect of these compounds can be overcome by increasing concentrations of the agonist. This contrasts with irreversible inhibitors, which form a stable, often covalent, bond with the receptor, leading to prolonged and less controllable pharmacological effects. The reversibility of this compound suggests a more favorable safety profile for potential therapeutic applications.
Comparative Analysis of PAR4 Antagonists
The following table summarizes the binding characteristics of this compound and other well-characterized PAR4 antagonists.
| Compound | Target | Binding Reversibility | Method of Determination | Potency (IC50 / Kd) |
| This compound Derivatives | PAR4 | Reversible | Schild Analysis | pIC50 values in the nanomolar range |
| BMS-986120 | PAR4 | Reversible | Radioligand Binding & Platelet Aggregation Washout | Kd = 0.098 nM; IC50 = 0.56 nM (Ca2+ mobilization), 9.5 nM (human blood)[1][2] |
| YD-3 | PAR4 | Reversible | Functional Assays | IC50 = 28.3 µM (thrombin-induced platelet aggregation)[3] |
Experimental Methodologies
The assessment of binding reversibility is a critical step in characterizing any receptor antagonist. The following are detailed protocols for key experiments used to determine the reversibility of PAR4 antagonists.
Schild Analysis for Determining Competitive Antagonism and Reversibility
The Schild analysis is a classical pharmacological method used to differentiate between competitive and non-competitive antagonism and to determine the dissociation constant (Kb) of a competitive antagonist. A key indicator of reversible binding in this assay is a parallel rightward shift of the agonist concentration-response curve in the presence of the antagonist, with no change in the maximal response.
Experimental Protocol:
-
Cell Preparation: Human platelets are isolated from whole blood by centrifugation and washed. The final platelet suspension is prepared in a suitable buffer (e.g., Tyrode's buffer) at a concentration of 2-3 x 10^8 cells/mL.
-
Agonist Concentration-Response Curve (Control): A baseline concentration-response curve is generated by stimulating the platelets with increasing concentrations of a PAR4 agonist, such as the PAR4-activating peptide (PAR4-AP, sequence: AYPGKF-NH2). Platelet activation is measured by monitoring a downstream signaling event, such as an increase in intracellular calcium concentration using a fluorescent indicator (e.g., Fura-2 AM) or by measuring platelet aggregation using an aggregometer.
-
Antagonist Incubation: Platelet aliquots are pre-incubated with various fixed concentrations of the antagonist (e.g., this compound) for a predetermined period (e.g., 15-30 minutes) to allow for binding to reach equilibrium. A vehicle control (e.g., DMSO) is run in parallel.
-
Agonist Concentration-Response Curves in the Presence of Antagonist: Following incubation with the antagonist, a full concentration-response curve for the PAR4 agonist is generated for each antagonist concentration.
-
Data Analysis:
-
The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for the control and for each antagonist concentration.
-
The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
For a reversible competitive antagonist, the data points should yield a linear regression with a slope that is not significantly different from 1.0. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).
-
Washout Assay for Assessing Binding Reversibility
A washout assay directly assesses the reversibility of an antagonist's effect by measuring the recovery of the agonist response after the removal of the antagonist from the experimental system.
Experimental Protocol:
-
Cell Preparation: As described in the Schild analysis protocol, washed human platelets are prepared.
-
Antagonist Incubation: Platelets are incubated with the antagonist (e.g., this compound) at a concentration that produces significant inhibition (e.g., 3-10 times its IC50) for a defined period to ensure binding equilibrium. A control group is incubated with vehicle.
-
Washout Procedure:
-
The platelet suspension is centrifuged to pellet the cells.
-
The supernatant containing the unbound antagonist is carefully removed.
-
The platelet pellet is resuspended in fresh, antagonist-free buffer.
-
This washing step is typically repeated multiple times (e.g., 2-3 times) to ensure complete removal of the unbound antagonist.
-
-
Agonist Challenge: After the final wash, the platelets are stimulated with a fixed concentration of a PAR4 agonist (typically the EC80 concentration determined from a prior concentration-response curve).
-
Response Measurement: Platelet activation is measured as described previously (e.g., calcium mobilization or aggregation).
-
Data Analysis: The agonist response in the antagonist-treated and washed platelets is compared to the response in the vehicle-treated control platelets and to a positive control group where the antagonist was not washed out. A significant recovery of the agonist response after washout indicates that the antagonist binding is reversible.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
PAR4 Signaling Pathway
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that, upon activation by proteases like thrombin, initiates a cascade of intracellular signaling events. These pathways are critical for platelet activation and aggregation.
Caption: PAR4 signaling cascade leading to platelet activation.
Experimental Workflow for Assessing Binding Reversibility
The logical flow of a washout experiment is depicted below, illustrating the key steps in determining if an antagonist's binding is reversible.
Caption: Workflow of a washout assay to assess antagonist reversibility.
References
- 1. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets | PLOS One [journals.plos.org]
Validating PAR4 Antagonism: A Comparative Guide Using Genetic Knockout Models as the Gold Standard
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel PAR4 antagonist is a critical step. While the specific compound VU0652925 is listed commercially as a PAR4 antagonist, there is currently no publicly available scientific literature detailing its biological effects or validation in any experimental models.[1] Therefore, this guide provides a framework for how such a validation would be conducted, using the extensively characterized genetic knockout model of Protease-Activated Receptor 4 (PAR4) as the benchmark for comparison.
This guide will objectively outline the expected outcomes in PAR4 knockout models and compare them with the effects of known PAR4 antagonists. This approach serves as a blueprint for the validation of any novel PAR4 inhibitor, including this compound.
The Gold Standard: Phenotype of PAR4 Knockout Mice
Genetic deletion of PAR4 in mice provides the most definitive tool for understanding the receptor's role in physiology and pathology. These models are the gold standard against which any pharmacological inhibitor should be measured.
Key Characteristics of PAR4 Knockout Mice:
-
Platelet Function: Platelets from PAR4 knockout mice are unresponsive to thrombin, the primary physiological activator of PAR4.[2][3] However, they respond normally to other platelet agonists, demonstrating the specificity of the PAR4-mediated pathway.
-
Hemostasis and Thrombosis: PAR4 knockout mice exhibit prolonged bleeding times and are protected from arterial and venous thrombosis in various injury models.[2][3] This highlights the crucial role of PAR4 in thrombus formation and stability.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
A potent and selective PAR4 antagonist should phenocopy the effects observed in PAR4 knockout mice. The table below summarizes the expected comparative results.
| Parameter | Wild-Type (Control) | PAR4 Knockout (PAR4-/-) | Wild-Type + Ideal PAR4 Antagonist (e.g., this compound) |
| Platelet Aggregation (in response to thrombin) | Robust Aggregation | No Aggregation | No Aggregation |
| Platelet Aggregation (in response to other agonists) | Normal Aggregation | Normal Aggregation | Normal Aggregation |
| Time to Occlusion (Arterial Thrombosis Model) | Normal Occlusion Time | Significantly Prolonged | Significantly Prolonged |
| Thrombus Weight (Venous Thrombosis Model) | Normal Thrombus Weight | Significantly Reduced | Significantly Reduced |
| Bleeding Time | Normal Bleeding Time | Prolonged | Prolonged |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PAR4 function. Below are protocols for key experiments.
Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from mice via cardiac puncture into a solution containing an anticoagulant (e.g., acid-citrate-dextrose). PRP is obtained by centrifugation at a low speed to pellet red and white blood cells.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established with PRP.
-
Agonist Stimulation: Various concentrations of thrombin or a PAR4-activating peptide (PAR4-AP) are added to the PRP to induce aggregation, which is recorded as an increase in light transmission.
-
Inhibitor Testing: For pharmacological studies, platelets are pre-incubated with the PAR4 antagonist (e.g., this compound) before the addition of the agonist.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
-
Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.
-
Baseline Blood Flow: A Doppler flow probe is placed on the artery to measure baseline blood flow.
-
Injury Induction: A piece of filter paper saturated with ferric chloride is applied to the arterial surface for a defined period to induce endothelial injury and initiate thrombosis.
-
Time to Occlusion: The time from the application of ferric chloride until the cessation of blood flow (occlusion) is recorded.
Inferior Vena Cava (IVC) Stenosis Model of Venous Thrombosis
-
Surgical Procedure: Mice are anesthetized, and the IVC is exposed through an abdominal incision.
-
Stenosis Creation: A ligature is tied around the IVC, typically over a spacer that is subsequently removed, to create a standardized degree of stenosis and induce thrombus formation.
-
Thrombus Evaluation: After a set period (e.g., 48 hours), the IVC is harvested, and the thrombus is excised and weighed.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex signaling and experimental workflows.
Caption: PAR4 signaling pathway in platelets.
Caption: Experimental workflow for validating a PAR4 antagonist.
References
Safety Operating Guide
Proper Disposal Procedures for VU0652925
Disclaimer: This document provides a general framework for the safe disposal of chemical reagents. The Safety Data Sheet (SDS) provided by the manufacturer is the primary source for specific handling and disposal information and must be consulted before any procedure is undertaken. All laboratory waste must be managed in strict accordance with local, state, and federal regulations.
Essential Safety & Hazard Assessment
VU0652925 is identified as a PAR4 antagonist with CAS Number 1476847-58-1.[1] As with any specialized research chemical, a thorough risk assessment is the first step before handling or disposal. The specific toxicological and ecotoxicological properties of this compound are not widely documented in public safety literature; therefore, it must be treated as a hazardous substance of unknown toxicity.
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
A properly fitted lab coat
-
Chemical-resistant gloves (e.g., nitrile)
All handling of the compound, especially when generating dust or aerosols, should be conducted within a certified chemical fume hood to prevent exposure.
Before disposal, obtain the SDS from your supplier. The following table outlines the critical information you must locate within the SDS to inform your disposal plan.
| Section in SDS | Type of Information | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS Hazard Classifications (e.g., Acute Toxicity, Skin Corrosion/Irritation, Carcinogenicity). Hazard Pictograms. | Determines the primary risks associated with the chemical, dictating the level of containment and PPE required. Informs waste segregation (e.g., toxic, flammable). |
| Section 9: Physical & Chemical Properties | Physical state, solubility, flash point, pH. | Crucial for determining appropriate waste containers and avoiding dangerous reactions. For example, a low flash point indicates a flammable hazard. Solubility data can inform procedures for decontaminating labware. |
| Section 11: Toxicological Information | LD50/LC50 values, routes of exposure, known acute or chronic effects. | Provides quantitative data on toxicity, reinforcing the need for cautious handling and strict containment to protect personnel. |
| Section 12: Ecological Information | Ecotoxicity (e.g., toxicity to aquatic life). | Informs the environmental risks and dictates whether the substance is a marine pollutant, which has specific disposal requirements. Prohibits disposal down the sanitary sewer. |
| Section 13: Disposal Considerations | Specific disposal instructions, waste codes, and regulatory requirements. | This is the most critical section and provides direct guidance from the manufacturer on how to dispose of the waste chemical and its contaminated packaging in a compliant manner. |
Disposal Workflow and Decision Protocol
The proper disposal of this compound and associated materials requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the decision-making process for segregating and managing chemical waste in a laboratory setting.
References
Personal protective equipment for handling VU0652925
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of VU0652925, a potent PAR4 antagonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is mandatory.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting to protect against dust, mist, and splashes. |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile or other suitable material. Inspect for tears or holes before use and dispose of after handling. |
| Laboratory Coat | Fully buttoned to protect street clothes and skin from contamination. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
| General Hygiene | Emergency Eyewash and Shower | Must be readily accessible in the work area. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount when working with potent compounds like this compound. The following procedure outlines the safe handling of this material from receipt to disposal.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, designated, and well-ventilated area.
-
Recommended storage is in a dry and cool place, away from incompatible materials.
-
-
Preparation for Use :
-
All handling of the solid compound must be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare all necessary equipment and reagents in the fume hood to minimize movement in and out of the containment area.
-
-
Handling and Experimentation :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use non-sparking tools to prevent ignition sources.
-
Prevent the generation of dust and aerosols.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All quantities of this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste.
-
Collect waste in a suitable, closed, and clearly labeled container.
-
-
Contaminated Materials :
-
Any materials that have come into contact with this compound, including gloves, pipette tips, and weighing papers, must be disposed of as hazardous waste.
-
Do not dispose of any contaminated materials in the regular trash.
-
-
Disposal Coordination :
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
